Product packaging for Piperidine-3,3-diol(Cat. No.:)

Piperidine-3,3-diol

Cat. No.: B15332033
M. Wt: 117.15 g/mol
InChI Key: RYNCWQSVAOUUJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidine-3,3-diol is a high-purity, diol-functionalized piperidine derivative offered as a key synthetic intermediate for advanced research and development. The piperidine scaffold is one of the most significant structural motifs in pharmaceutical chemistry, found in more than twenty classes of approved drugs and numerous bioactive natural alkaloids . This particular derivative, with its two hydroxyl groups at the 3-position, presents a privileged structure for designing novel compounds and exploring new chemical spaces. This compound serves as a versatile building block in medicinal chemistry for constructing potential drug candidates. Piperidine derivatives are prevalent in a wide range of pharmacological applications, including treatments for central nervous system disorders, cancer, and as local anesthetic and antiarrhythmic agents . The presence of multiple hydroxyl groups enhances the compound's potential for hydrogen bonding, which can be critical for interactions with biological targets such as enzymes and receptors . This makes it a valuable scaffold for computer-aided drug design (CADD) and the synthesis of complex molecules like alkaloid precursors . Furthermore, diol-substituted piperidines can be utilized in materials science and as ligands or catalysts in various synthetic transformations. The compound's reactivity allows for further functionalization via C-H activation or through the hydroxyl groups, enabling its incorporation into larger, more complex structures for diverse research applications . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B15332033 Piperidine-3,3-diol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-3,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-5(8)2-1-3-6-4-5/h6-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNCWQSVAOUUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of Piperidine-3,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties and stability of piperidine-3,3-diol. Due to the inherent instability of many geminal diols, this guide also extensively covers its corresponding ketone, 3-piperidone, and the critical equilibrium that governs their interconversion. This document serves as a foundational resource for professionals in drug development and chemical research, offering detailed experimental insights, data presentation, and visual aids to facilitate a deeper understanding of this chemical moiety.

Introduction to this compound and its Equilibrium with 3-Piperidone

This compound is the hydrated form of 3-piperidone. The piperidine ring is a common scaffold in many pharmaceuticals, making a thorough understanding of its derivatives crucial for drug design and development. The defining characteristic of this compound is the presence of a geminal diol (two hydroxyl groups attached to the same carbon atom). Geminal diols are often unstable and exist in equilibrium with their corresponding ketone or aldehyde. In the case of this compound, this equilibrium lies significantly towards the dehydrated form, 3-piperidone, under standard conditions. The study of this compound is therefore intrinsically linked to the study of 3-piperidone and the factors influencing their hydration-dehydration equilibrium.

Chemical and Physical Properties

Precise experimental data for isolated this compound is scarce due to its transient nature. The properties are often inferred from studies on the hydration of 3-piperidone and the analysis of related, more stable geminal diols.

Table 1: Comparative Physicochemical Properties of 3-Piperidone and Inferred Properties of this compound

Property3-PiperidoneThis compound (Predicted/Inferred)Data Source
Molecular Formula C₅H₉NOC₅H₁₁NO₂-
Molecular Weight 99.13 g/mol 117.15 g/mol -
Appearance Colorless to light yellow liquid or solidExpected to exist only in solution-
Boiling Point 175-180 °C (decomposes)Unstable, will dehydrate upon heating-
Melting Point 32-36 °CNot applicable (unstable)-
pKa ~8.7 (for the protonated amine)Expected to be slightly lower than 3-piperidone due to the electron-withdrawing effect of the diol-
Solubility Soluble in water, ethanol, chloroformExpected to be highly soluble in water due to the two hydroxyl groups-

Stability Analysis: The Hydration Equilibrium

The stability of this compound is best understood by examining the equilibrium between 3-piperidone and its hydrated form. This equilibrium is influenced by several factors, including solvent, pH, and temperature.

3.1. Factors Influencing the 3-Piperidone ⇌ this compound Equilibrium

  • Solvent: The equilibrium is significantly shifted towards the geminal diol in aqueous solutions. In non-polar, aprotic solvents, the ketone form is overwhelmingly favored.

  • pH: Both acid and base catalysis can accelerate the rate of hydration and dehydration. The position of the equilibrium can also be influenced by the pH, particularly due to the protonation state of the piperidine nitrogen.

  • Temperature: Generally, the formation of the geminal diol (hydration) is an exothermic process. Therefore, lower temperatures will favor the diol form, while higher temperatures will favor the ketone.

  • Electronic Effects: The presence of electron-withdrawing groups on the piperidine ring can stabilize the geminal diol form by reducing the electron density at the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by water.

3.2. Degradation Pathways

The primary "degradation" pathway for this compound is its rapid dehydration to 3-piperidone. Under more forcing conditions, such as high heat or strong acid/base, further degradation of the piperidine ring itself can occur through various ring-opening and rearrangement reactions.

Experimental Protocols

4.1. Synthesis and In-situ Generation of this compound

This compound is typically not isolated. It is generated in-situ by dissolving 3-piperidone or a salt thereof (e.g., 3-piperidone hydrochloride) in an aqueous solvent.

  • Protocol:

    • Weigh 1.0 g of 3-piperidone hydrochloride.

    • Dissolve the solid in 10 mL of deuterated water (D₂O) in an NMR tube for spectroscopic analysis.

    • Allow the solution to equilibrate at a controlled temperature (e.g., 25 °C).

    • The equilibrium mixture of 3-piperidone and this compound can then be analyzed.

4.2. Spectroscopic Analysis of the Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the hydration equilibrium.

  • ¹H NMR Spectroscopy:

    • The protons on the carbon adjacent to the carbonyl group in 3-piperidone will have a characteristic chemical shift.

    • Upon hydration to form this compound, the electronic environment of these protons changes, leading to a shift in their resonance frequency.

    • By integrating the signals corresponding to both the ketone and the diol forms, the equilibrium constant (K_eq) can be determined.

  • ¹³C NMR Spectroscopy:

    • The carbonyl carbon of 3-piperidone will exhibit a characteristic resonance in the downfield region of the spectrum (typically 190-210 ppm).

    • The corresponding C3 carbon in this compound, now a diol, will have a signal at a much higher field (typically 90-100 ppm).

    • The ratio of the integrals of these two signals provides a direct measure of the equilibrium composition.

4.3. Kinetic Studies of Hydration/Dehydration

Temperature-jump or pH-jump experiments coupled with rapid spectroscopic techniques (e.g., stopped-flow UV-Vis or NMR) can be used to measure the rate constants for the forward (hydration) and reverse (dehydration) reactions.

Visualizing Key Processes

5.1. The Hydration-Dehydration Equilibrium

The central concept in the chemistry of this compound is its equilibrium with 3-piperidone in an aqueous environment.

G cluster_ketone cluster_diol 3-Piperidone 3-Piperidone ketone This compound This compound diol ketone->this compound + H₂O - H₂O

Caption: Equilibrium between 3-piperidone and this compound.

5.2. Experimental Workflow for Equilibrium Analysis

The following workflow outlines the typical steps for characterizing the hydration equilibrium of 3-piperidone.

G start Start: 3-Piperidone Sample dissolve Dissolve in Aqueous Solvent (e.g., D₂O) start->dissolve equilibrate Equilibrate at Controlled Temperature and pH dissolve->equilibrate nmr Acquire ¹H and ¹³C NMR Spectra equilibrate->nmr integrate Integrate Signals of Ketone and Diol Forms nmr->integrate calculate Calculate Equilibrium Constant (K_eq) integrate->calculate end End: Equilibrium Data calculate->end

Caption: Workflow for NMR-based analysis of the hydration equilibrium.

Relevance in Drug Development

The potential for a ketone-containing drug candidate to exist in equilibrium with its geminal diol form in an aqueous physiological environment has several implications:

  • Receptor Binding: The ketone and the diol are structurally distinct and will have different steric and electronic profiles. They may therefore exhibit different binding affinities for a target receptor. The observed biological activity may be a composite of the activities of both species.

  • Pharmacokinetics: The increased polarity of the geminal diol will affect properties such as membrane permeability, solubility, and metabolism. This can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

  • Drug Stability and Formulation: The equilibrium can be sensitive to the pH and composition of the formulation. Understanding and controlling this equilibrium is essential for ensuring the stability and consistent performance of a drug product.

Conclusion

While this compound is an elusive compound to isolate, its transient existence in aqueous solutions is of significant chemical and pharmaceutical relevance. A thorough understanding of the hydration-dehydration equilibrium with 3-piperidone is paramount for researchers working with this scaffold. The methodologies and data presented in this guide provide a framework for the analysis and characterization of this dynamic system, ultimately aiding in the rational design and development of novel therapeutics.

Preliminary Biological Screening of Piperidine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide provides a summary of the preliminary biological screening of various piperidine derivatives. Extensive literature searches did not yield specific biological data for Piperidine-3,3-diol. Therefore, this document focuses on the broader class of piperidine compounds to provide a representative overview of their potential biological activities and the methodologies used for their evaluation.

Introduction

Piperidine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds widely found in natural products and pharmaceuticals.[1][2] The piperidine nucleus is a common scaffold in a multitude of biologically active molecules, demonstrating a broad range of pharmacological properties including anticancer, antioxidant, anti-inflammatory, antibacterial, antiviral, and analgesic activities.[1][3][4] This guide summarizes key findings from preliminary biological screenings of various piperidine derivatives, outlines common experimental protocols, and presents visual workflows and pathways to aid researchers and drug development professionals in understanding their therapeutic potential.

Anticancer Activity

Piperidine derivatives have been extensively investigated for their potential as anticancer agents.[1][5][6] Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines and induce apoptosis.

Quantitative Data Summary
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chlorideA549 (Lung Cancer)32.43[5]
Piperidine Derivative 19PC-3 (Prostate Cancer)-[1]
Piperidine Derivative 10--[1]
Compound H-9 (Piperidine-3-carboxamide derivative)Cathepsin K Inhibition0.08[7][8]
Compound F-12 (Sulfonyl piperidine)Cathepsin K Inhibition13.52[8][9]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the piperidine derivative (e.g., 6.25 to 100 µM) and a control (e.g., vehicle or standard drug) for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is incubated for a few hours (e.g., 3-4 hours) at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cancer cells in 96-well plate incubation1 Incubate overnight start->incubation1 treatment Treat cells with piperidine derivatives incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 3-4h add_mtt->incubation3 solubilize Add solubilizing agent incubation3->solubilize read_absorbance Measure absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antioxidant Activity

Several piperidine derivatives have been evaluated for their antioxidant properties, primarily their ability to scavenge free radicals.[1][5]

Quantitative Data Summary
Compound/DerivativeAssayActivityReference
Piperidine Derivative 19DPPH Radical ScavengingMost potent scavenger[1]
Piperidine Derivative 10Superoxide Anion Radical ScavengingMost effective scavenger[1]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chlorideDPPH Radical ScavengingLimited activity[5]
Experimental Protocol: DPPH Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common antioxidant assay. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color changes to a pale yellow.

Methodology:

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: Different concentrations of the piperidine derivative are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can also be determined.

Signaling Pathways

The anticancer activity of piperidine derivatives can be attributed to their ability to modulate various signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, some piperidine compounds have been shown to induce apoptosis by affecting the expression of key regulatory proteins.[6]

Apoptosis Induction Pathway

Apoptosis_Pathway Piperidine Piperidine Derivative XIAP XIAP Piperidine->XIAP downregulates BCL2 BCL-2 Piperidine->BCL2 downregulates BAX BAX Piperidine->BAX upregulates Apoptosis Apoptosis XIAP->Apoptosis inhibits BCL2->Apoptosis inhibits BAX->Apoptosis promotes

References

Spectroscopic Characterization of Piperidine-3,3-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-3,3-diol is a piperidine derivative of interest in medicinal chemistry due to the prevalence of the piperidine scaffold in pharmaceuticals.[1] A thorough spectroscopic characterization is essential for the unambiguous identification and quality control of this compound. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS for similar molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
H-2, H-62.8 - 3.2t or m5 - 7Protons alpha to the nitrogen atom.
H-4, H-51.6 - 2.0m-Methylene protons on the carbon backbone.
N-H1.5 - 3.0br s-Broad singlet, chemical shift is concentration and solvent dependent.
O-H3.0 - 5.0br s-Broad singlet, chemical shift is concentration and solvent dependent.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-2, C-645 - 50Carbons alpha to the nitrogen atom.
C-390 - 95Gem-diol carbon, expected to be significantly downfield.
C-4, C-520 - 30Methylene carbons on the carbon backbone.
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H stretch (gem-diol)3200 - 3500Strong, BroadCharacteristic of hydrogen-bonded hydroxyl groups.
N-H stretch (secondary amine)3250 - 3350Medium, SharpMay be obscured by the broad O-H stretch.
C-H stretch (alkane)2850 - 3000Medium to StrongAliphatic C-H stretching.
O-H bend1350 - 1450MediumBending vibration of the hydroxyl groups.
C-N stretch1000 - 1250MediumCarbon-nitrogen bond stretching.
C-O stretch1000 - 1100StrongCarbon-oxygen bond stretching of the diol.
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zIonNotes
117[M]⁺Molecular ion peak.
100[M - OH]⁺Loss of a hydroxyl radical.
99[M - H₂O]⁺Dehydration, loss of a water molecule.
84[M - H₂O - CH₃]⁺Subsequent loss of a methyl radical after dehydration.
71[C₄H₉N]⁺Alpha-cleavage fragmentation common in cyclic amines.
56[C₃H₆N]⁺Further fragmentation of the piperidine ring.

Experimental Protocols

The following are general experimental protocols for the spectroscopic characterization of a piperidine derivative like this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and should be based on the solubility of the compound and the desire to observe exchangeable protons (N-H, O-H).

  • ¹H NMR Acquisition :

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation :

    • Solid Samples : Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

    • Liquid/Solution Samples : Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition :

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment or the pure solvent.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the analyte (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method :

    • Electron Ionization (EI) : Suitable for volatile and thermally stable compounds. The sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatograph (GC-MS).

    • Electrospray Ionization (ESI) : Ideal for polar and non-volatile compounds. The sample solution is infused into the ESI source via a syringe pump or an HPLC system (LC-MS).

  • Data Acquisition :

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

    • For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR mass analyzer to determine the exact mass and elemental composition.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (EI/ESI, HRMS) purification->ms data_integration Integration of Spectroscopic Data nmr->data_integration ir->data_integration ms->data_integration structure_elucidation Structure Confirmation of This compound data_integration->structure_elucidation

References

Thermodynamic Properties of Geminal Diols on a Piperidine Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geminal diols, organic compounds featuring two hydroxyl groups attached to the same carbon atom, are typically unstable intermediates in the hydration of ketones and aldehydes. However, the presence of specific structural and electronic features, such as their formation on a heterocyclic ring system like piperidine, can significantly influence their stability and thermodynamic properties. This technical guide provides a comprehensive overview of the thermodynamic considerations for geminal diols on a piperidine ring, detailing the theoretical underpinnings of their stability, established experimental protocols for the determination of their thermodynamic parameters, and the logical frameworks for these investigations. While specific quantitative data for these compounds is sparse in publicly available literature, this guide equips researchers with the necessary information to design and execute studies to elucidate these properties.

Introduction to Geminal Diols on a Piperidine Ring

Geminal diols, or hydrates, exist in a reversible equilibrium with their corresponding carbonyl compounds. For a piperidone, the hydration equilibrium can be represented as follows:

The position of this equilibrium is dictated by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes. Generally, the formation of a geminal diol from a ketone is entropically unfavorable as it involves the combination of two molecules into one.[1]

The stability of the geminal diol is influenced by several factors:

  • Steric Hindrance: Bulky substituents around the carbonyl group can destabilize the geminal diol.[2]

  • Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon stabilize the geminal diol by reducing the electron density at the carbon, making it more susceptible to nucleophilic attack by water.[2]

  • Intramolecular Hydrogen Bonding: The presence of nearby hydrogen bond acceptors or donors can stabilize the geminal diol.[2]

  • Ring Strain: In cyclic systems, the formation of a geminal diol can alter the ring strain, thereby influencing the equilibrium position.[1]

The piperidine ring, a common scaffold in pharmaceuticals, introduces specific conformational and electronic effects. The nitrogen atom in the piperidine ring can influence the electronic properties of a carbonyl group at various positions (e.g., 2-, 3-, or 4-position) through inductive and field effects. Furthermore, the chair conformation of the piperidine ring will dictate the orientation of the hydroxyl groups in the resulting geminal diol, potentially leading to stabilizing or destabilizing intramolecular interactions.

Quantitative Thermodynamic Data

Table 1: Gibbs Free Energy (ΔG) of Geminal Diol Formation on a Piperidine Ring

Piperidone IsomerTemperature (K)SolventΔG (kJ/mol)Equilibrium Constant (Keq)Reference
Piperidin-2-one
Piperidin-3-one
Piperidin-4-one

Table 2: Enthalpy (ΔH) and Entropy (ΔS) of Geminal Diol Formation on a Piperidine Ring

Piperidone IsomerMethodSolventΔH (kJ/mol)ΔS (J/mol·K)Reference
Piperidin-2-one
Piperidin-3-one
Piperidin-4-one

Experimental Protocols

The determination of the thermodynamic parameters for the reversible formation of geminal diols requires specialized experimental techniques capable of characterizing chemical equilibria. Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC) are two powerful methods for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Equilibrium Constant Determination

NMR spectroscopy can be used to determine the equilibrium constant (Keq) of the hydration reaction by quantifying the relative concentrations of the piperidone and the geminal diol at equilibrium. From the equilibrium constant, the standard Gibbs free energy change (ΔG°) can be calculated using the equation:

ΔG° = -RTln(Keq)

where R is the gas constant and T is the absolute temperature.

Protocol for Keq Determination using ¹H NMR:

  • Sample Preparation:

    • Prepare a stock solution of the piperidone of interest in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration should be accurately known and high enough for clear signal detection.

    • Ensure the solvent is free of any acidic or basic impurities that could catalyze the reaction in an uncontrolled manner.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the sample at a constant, accurately known temperature. The use of a temperature-controlled probe is crucial.

    • Identify distinct and well-resolved signals corresponding to the piperidone and the geminal diol. Protons alpha to the carbonyl/geminal diol carbon are often good candidates.

  • Quantification:

    • Integrate the signals corresponding to the piperidone and the geminal diol. The ratio of the integrals will be proportional to the molar ratio of the two species at equilibrium.

    • Let I_ketone be the integral of a signal from the piperidone and I_diol be the integral of a signal from the geminal diol. The equilibrium constant is calculated as: Keq = [Geminal Diol] / [Piperidone] = (I_diol / n_diol) / (I_ketone / n_ketone) where n is the number of protons giving rise to the respective signals.

  • Thermodynamic Parameter Calculation:

    • Repeat the experiment at several different temperatures to determine the temperature dependence of Keq.

    • A van't Hoff plot (ln(Keq) vs. 1/T) can then be constructed. The slope of this plot is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, allowing for the determination of the standard enthalpy and entropy changes.

Isothermal Titration Calorimetry (ITC) for Enthalpy and Entropy Determination

Isothermal Titration Calorimetry (ITC) directly measures the heat change (enthalpy, ΔH) associated with a chemical reaction.[3][4] For a reversible reaction like geminal diol formation, a "release" or dilution protocol is most appropriate.[5]

Protocol for ΔH Determination using ITC:

  • Sample Preparation:

    • Prepare a solution of the piperidone in a suitable buffer at a concentration where a significant fraction exists as the geminal diol (this may require preliminary NMR studies). This will be the solution in the ITC syringe.

    • The ITC cell will contain the same buffer with no piperidone. It is critical that the buffer composition of the syringe and cell solutions are identical to minimize heats of dilution.[6]

  • ITC Experiment:

    • Equilibrate the ITC instrument at the desired temperature.

    • Perform a series of injections of the piperidone/geminal diol solution from the syringe into the buffer in the cell.

    • The dilution of the sample will shift the equilibrium back towards the piperidone, resulting in an endothermic (heat absorbing) or exothermic (heat releasing) process corresponding to the negative of the enthalpy of hydration.

  • Data Analysis:

    • The heat change for each injection is measured.

    • The data is fitted to a suitable binding model (in this case, a dissociation model) to determine the enthalpy change (ΔH) for the dehydration reaction. The enthalpy of hydration will have the opposite sign.[7]

    • The equilibrium constant (Keq) can also be obtained from the ITC data.

    • With ΔG (from Keq) and ΔH determined, the entropy change (ΔS) can be calculated using the Gibbs-Helmholtz equation: ΔG = ΔH - TΔS

Visualizations

Logical Relationship of Geminal Diol Equilibrium

The following diagram illustrates the factors influencing the equilibrium between a piperidone and its corresponding geminal diol.

geminal_diol_equilibrium cluster_factors Influencing Factors Piperidone Piperidone (C=O) GeminalDiol Geminal Diol (C(OH)₂) Piperidone->GeminalDiol + H₂O (Hydration) GeminalDiol->Piperidone - H₂O (Dehydration) StericHindrance Steric Hindrance StericHindrance->Piperidone Favors ElectronicEffects Electronic Effects (Inductive, Field) ElectronicEffects->GeminalDiol Stabilizes (EWG) IntraH IntraH bonding Intramolecular H-Bonding bonding->GeminalDiol Stabilizes RingStrain Ring Strain RingStrain->Piperidone Can Favor RingStrain->GeminalDiol Can Favor

Caption: Factors influencing the piperidone-geminal diol equilibrium.

Experimental Workflow for Thermodynamic Characterization

This diagram outlines the workflow for the experimental determination of the thermodynamic properties of geminal diols on a piperidine ring.

experimental_workflow cluster_synthesis Compound Preparation cluster_nmr NMR Spectroscopy cluster_itc Isothermal Titration Calorimetry cluster_thermo Thermodynamic Parameters Synthesis Synthesis of Piperidone Purification Purification and Characterization Synthesis->Purification NMR_Sample Prepare NMR Sample (Deuterated Solvent) Purification->NMR_Sample ITC_Sample Prepare ITC Samples (Identical Buffer) Purification->ITC_Sample NMR_Acquisition Acquire Spectra at Multiple Temperatures NMR_Sample->NMR_Acquisition NMR_Analysis Integrate Signals and Calculate Keq NMR_Acquisition->NMR_Analysis Van_t_Hoff van't Hoff Plot (ln(Keq) vs 1/T) NMR_Analysis->Van_t_Hoff DeltaG ΔG = -RTln(Keq) NMR_Analysis->DeltaG DeltaH ΔH from van't Hoff or ITC Van_t_Hoff->DeltaH DeltaS ΔS from van't Hoff or ΔG and ΔH Van_t_Hoff->DeltaS ITC_Experiment Perform Dilution Titration ITC_Sample->ITC_Experiment ITC_Analysis Fit Data to Model ITC_Experiment->ITC_Analysis ITC_Analysis->DeltaG ITC_Analysis->DeltaH DeltaG->DeltaS DeltaH->DeltaS

References

Potential In Vitro Metabolic Pathways of Piperidine-3,3-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential in vitro metabolic pathways of Piperidine-3,3-diol, a heterocyclic compound featuring a piperidine ring. While specific metabolic data for this compound is not extensively available in the current literature, this document extrapolates likely metabolic transformations based on established patterns of piperidine-containing pharmaceuticals and other xenobiotics. The information presented herein is intended to guide researchers in designing and interpreting in vitro metabolism studies.

Core Concepts in Piperidine Metabolism

The piperidine ring, a common scaffold in many pharmaceuticals, is susceptible to a variety of metabolic reactions, primarily categorized into Phase I and Phase II metabolism. These transformations are crucial in determining the pharmacokinetic profile, efficacy, and potential toxicity of a drug candidate.

Phase I Metabolism: These reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For piperidine-containing compounds, Phase I metabolism is predominantly mediated by cytochrome P450 (CYP) enzymes located in the liver and other tissues. Key Phase I reactions for the piperidine moiety include:

  • C-Hydroxylation: The addition of a hydroxyl group to a carbon atom on the piperidine ring is a common metabolic route.

  • N-Dealkylation: If the piperidine nitrogen is substituted, the removal of an alkyl group is a frequent metabolic pathway.[1][2][3]

  • N-Oxidation: The nitrogen atom of the piperidine ring can be directly oxidized to form an N-oxide.[4]

  • Ring Opening and Contraction: More complex transformations can lead to the opening of the piperidine ring or its contraction to a pyrrolidine ring.[5][6][7]

  • Dehydrogenation: The formation of a double bond within the piperidine ring can also occur.

Phase II Metabolism: Following Phase I reactions, the modified compound can undergo conjugation with endogenous molecules. These reactions further increase water solubility, facilitating excretion. Common Phase II reactions include:

  • Glucuronidation: The attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: The addition of a sulfonate group, mediated by sulfotransferases (SULTs).

  • Glutathione Conjugation: The attachment of glutathione, which can be a marker for the formation of reactive intermediates.

Predicted Metabolic Pathways of this compound

Based on the general principles of piperidine metabolism, the following pathways are proposed for this compound. The presence of the geminal diol at the 3-position may influence the regioselectivity of these reactions.

Phase I Pathways

The primary sites for Phase I metabolism of this compound are predicted to be the carbon atoms of the piperidine ring and the nitrogen atom.

dot

Caption: Predicted Phase I metabolic pathways of this compound.

Phase II Pathways

The hydroxyl groups of this compound and its hydroxylated Phase I metabolites are potential sites for Phase II conjugation reactions.

dot

Caption: Predicted Phase II conjugation reactions for this compound and its metabolites.

Bioactivation Potential

A critical aspect of metabolism studies is the assessment of bioactivation, the process by which a parent compound is converted to a reactive metabolite. For piperidine-containing compounds, a key bioactivation pathway involves the formation of reactive iminium ions.[8] These electrophilic species can covalently bind to cellular macromolecules, such as proteins and DNA, potentially leading to toxicity.

dot

Caption: Generalized bioactivation pathway for piperidine-containing compounds.

Experimental Protocols for In Vitro Metabolism Studies

To investigate the metabolic fate of this compound, a series of in vitro experiments can be conducted. The following provides a general framework for these studies.

Metabolic Stability Assessment

This assay determines the rate at which the parent compound is metabolized by liver enzymes.

Table 1: Example Protocol for Metabolic Stability in Human Liver Microsomes (HLM)

ParameterCondition
Test System Human Liver Microsomes (HLM)
Test Compound Conc. 1 µM
Microsomal Protein Conc. 0.5 mg/mL
Cofactor NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
Incubation Buffer Potassium phosphate buffer (pH 7.4)
Incubation Temperature 37°C
Time Points 0, 5, 15, 30, 60 minutes
Reaction Termination Acetonitrile containing an internal standard
Analysis LC-MS/MS

Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolite Identification

This study aims to identify the structures of the metabolites formed.

Table 2: Example Protocol for Metabolite Identification

ParameterCondition
Test System HLM, S9 fraction, or hepatocytes
Test Compound Conc. 10 µM
Enzyme/Cell Conc. HLM: 1 mg/mL; S9: 2 mg/mL; Hepatocytes: 1 x 10^6 cells/mL
Cofactors NADPH regenerating system (for HLM, S9); UDPGA and PAPS can be included to assess Phase II metabolites
Incubation Time 60 - 120 minutes
Sample Preparation Protein precipitation followed by centrifugation
Analysis High-resolution LC-MS/MS
Reaction Phenotyping

This experiment identifies the specific CYP enzymes responsible for the metabolism of the compound.

Table 3: Example Approaches for CYP Reaction Phenotyping

MethodDescription
Recombinant Human CYPs The test compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C9, 2C19, 2D6, 3A4).
Chemical Inhibition The test compound is incubated with HLM in the presence and absence of specific CYP inhibitors.
Correlation Analysis The rate of metabolism in a panel of individual donor HLMs is correlated with the known activities of specific CYPs in those donors.
Experimental Workflow

dot

In_Vitro_Metabolism_Workflow start Test Compound (this compound) stability Metabolic Stability Assay (HLM, S9) start->stability met_id Metabolite Identification (HLM, S9, Hepatocytes) start->met_id data_analysis Data Analysis and Pathway Elucidation stability->data_analysis phenotyping Reaction Phenotyping (Recombinant CYPs, Inhibitors) met_id->phenotyping bioactivation Bioactivation Assessment (GSH Trapping) met_id->bioactivation phenotyping->data_analysis bioactivation->data_analysis

Caption: A typical workflow for in vitro metabolism studies.

Summary of Potential Quantitative Data

While no specific data exists for this compound, the following table illustrates how quantitative data from in vitro metabolism studies of a hypothetical piperidine-containing compound might be presented.

Table 4: Illustrative Quantitative Data for a Hypothetical Piperidine Compound

ParameterValue
Metabolic Stability (HLM)
In Vitro t½ (min)25
Intrinsic Clearance (µL/min/mg protein)27.7
CYP Contribution (%)
CYP3A465
CYP2D625
Other CYPs10
Major Metabolites Formed (Relative Abundance)
M1 (C4-hydroxy)+++
M2 (N-oxide)++
M3 (Glucuronide of M1)+

Conclusion

The in vitro metabolism of this compound is likely to involve a combination of Phase I oxidation and dehydrogenation reactions, followed by Phase II conjugation of the hydroxyl groups. The piperidine ring itself presents multiple potential sites for metabolism, and the geminal diol may influence the regioselectivity of these transformations. A thorough investigation using a tiered approach of in vitro assays, including metabolic stability, metabolite identification, and reaction phenotyping, is essential to fully characterize the metabolic profile of this compound. Particular attention should be paid to the potential for bioactivation via iminium ion formation. The experimental protocols and predictive pathways outlined in this guide provide a robust framework for initiating such studies.

References

Determining the Physicochemical Properties of Piperidine-3,3-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data on the solubility and pKa of Piperidine-3,3-diol is limited. This guide provides a comprehensive overview of the standard methodologies for determining these crucial physicochemical parameters, tailored for researchers, scientists, and drug development professionals. The data presented in the tables are hypothetical and serve as illustrative examples.

Introduction

This compound, a derivative of the versatile piperidine scaffold, holds potential as a building block in medicinal chemistry.[1][2] The piperidine ring is a common motif in many pharmaceuticals, and understanding the physicochemical properties of its derivatives is paramount for drug design and development.[1][3] Two of the most critical parameters are solubility and the acid dissociation constant (pKa), which profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide details the experimental protocols for determining the aqueous and organic solubility, as well as the pKa, of this compound.

Solubility Determination

Solubility, the concentration of a solute in a saturated solution at a specific temperature, is a key factor in a drug candidate's developability.[4] Poor aqueous solubility can lead to low bioavailability and hinder the formulation of effective therapeutics. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[5][6][7]

Data Presentation: Solubility of this compound

The following table is a template for summarizing the experimentally determined solubility of this compound in various solvents at different temperatures. The values are hypothetical and based on the general solubility characteristics of polar heterocyclic compounds.[8][9]

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Purified Water2515.20.116Shake-Flask
Phosphate-Buffered Saline (pH 7.4)2518.50.141Shake-Flask
0.1 N HCl (pH 1.2)25> 100> 0.762Shake-Flask
Ethanol2585.70.653Shake-Flask
Methanol25120.10.915Shake-Flask
Dimethyl Sulfoxide (DMSO)25> 200> 1.524Shake-Flask
Purified Water3722.80.174Shake-Flask
Phosphate-Buffered Saline (pH 7.4)3727.90.213Shake-Flask
Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic equilibrium solubility of this compound.[5][6]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.[7]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[4][6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at a high speed to pellet any remaining suspended particles.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any fine particles.

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility in mg/mL or mol/L from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.[6]

Visualization: Shake-Flask Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid this compound to solvent B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to sediment C->D E Centrifuge vials D->E F Withdraw and filter supernatant E->F G Dilute sample F->G H Analyze by HPLC G->H I Calculate solubility H->I

Workflow for Shake-Flask Solubility Determination.

pKa Determination

The pKa is the negative logarithm of the acid dissociation constant and is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined. This value is crucial as it dictates the charge state of the molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.[10] Potentiometric titration is a robust and widely used method for pKa determination.[11][12][13]

Data Presentation: pKa of this compound

This table presents a template for the pKa value of this compound, determined by potentiometric titration. The hypothetical value is based on the known pKa of piperidine, which is approximately 11.1-11.2.[14][15] The gem-diol at the 3-position is expected to have a minor electron-withdrawing effect, potentially slightly lowering the pKa of the piperidine nitrogen.

ParameterValueTemperature (°C)Method
pKa10.8 ± 0.125Potentiometric Titration
Experimental Protocol: Potentiometric Titration

This protocol describes the determination of the pKa of this compound using potentiometric titration.[10][11]

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl) titrant

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water, purged with nitrogen

  • pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) before starting the titration.[11]

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[10]

  • Titration Setup: Place the beaker with the sample solution on a stir plate, add a stir bar, and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of a basic compound.[10][11]

  • Titration: Titrate the solution with the standardized 0.1 M HCl solution. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH value and the volume of titrant added. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV) to accurately determine the equivalence point (the peak of the derivative curve). The pH at half the volume of the equivalence point corresponds to the pKa.[13]

  • Replication: Perform the titration at least three times to ensure accuracy and reproducibility. Report the average pKa value with the standard deviation.[11]

Visualization: Potentiometric Titration Workflow

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter B Prepare aqueous solution of this compound with KCl A->B C Immerse pH electrode and purge with N2 B->C D Add standardized HCl titrant in increments C->D E Record pH and volume after each addition D->E E->D Repeat until past equivalence point F Plot pH vs. titrant volume E->F G Determine equivalence point (e.g., via derivative plot) F->G H Determine pH at half-equivalence point G->H I pKa = pH at 1/2 equivalence point H->I

Workflow for Potentiometric pKa Determination.

Conclusion

The experimental determination of solubility and pKa is a fundamental step in the characterization of any new chemical entity intended for pharmaceutical development. The protocols detailed in this guide for the shake-flask and potentiometric titration methods provide a robust framework for obtaining reliable data for this compound. These parameters are essential for building predictive models of in vivo behavior and for guiding formulation and further development efforts.

References

Methodological & Application

Application Notes and Protocols: Piperidine-3,3-diol (surrogate: 3-Piperidone) as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its inherent conformational properties and the ability to be functionalized at various positions make it a privileged core in medicinal chemistry. While direct use of Piperidine-3,3-diol is synthetically challenging due to its nature as an unstable hydrate of 3-piperidone, the latter serves as a stable and highly versatile building block. The carbonyl group at the 3-position provides a reactive handle for a multitude of chemical transformations, enabling the synthesis of diverse piperidine derivatives, including crucial 3,3-disubstituted and spirocyclic systems.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of N-protected 3-piperidones as a practical surrogate for this compound in organic synthesis.

Key Applications

N-protected 3-piperidones are valuable intermediates for the synthesis of:

  • 3,3-Disubstituted Piperidines: These structures are of significant interest in drug discovery, as exemplified by their use in the development of potent and efficacious HDM2-p53 inhibitors.[3]

  • Spirocyclic Piperidines: The carbonyl group allows for the construction of spirocycles, which are important for introducing three-dimensionality into drug candidates.

  • Chiral Piperidines: The ketone can be stereoselectively reduced to the corresponding alcohol, a key intermediate in the synthesis of chiral drugs like tyrosine kinase inhibitors.[4]

  • Fused Heterocyclic Systems: 3-Piperidone can participate in cyclization reactions, such as the Pictet-Spengler reaction, to generate complex polycyclic frameworks.[5][6]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-piperidone

This protocol describes a robust, multi-step synthesis of N-Boc-3-piperidone starting from 3-hydroxypyridine.[7]

Workflow Diagram:

G cluster_0 Bargellini Reaction Ketone N-Boc-3-piperidone Product 3-Alkoxy-3-trichloromethyl-N-Boc-piperidine Ketone->Product Alcohol R-OH Alcohol->Product Chloroform CHCl3 Chloroform->Product Base NaOH Base->Product G cluster_0 Grignard Reaction Ketone N-Boc-3-piperidone Product 3-Alkyl-3-hydroxy-N-Boc-piperidine Ketone->Product Grignard R-MgBr Grignard->Product

References

Piperidine-3,3-diol applications in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the medicinal chemistry landscape reveals a significant interest in piperidine-based scaffolds for drug discovery. While direct applications of piperidine-3,3-diol are not extensively documented in publicly available literature, the underlying concept of geminal diols on a piperidine ring holds potential, particularly as hydrates of piperidinones or as isosteres in enzyme inhibition. This document explores the applications of such motifs, drawing from related and well-established principles in medicinal chemistry.

Introduction to Piperidine Scaffolds in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. Furthermore, the basic nitrogen atom can participate in key hydrogen bonding interactions and improve the pharmacokinetic properties of a molecule.[2]

While this compound itself is the hydrated form of piperidine-3-one, its direct use as a stable entity in drug development is not a major focus of reported research. However, the concept of geminal diols as transition-state analogs or mimics of hydrated ketones is a well-established strategy in the design of enzyme inhibitors.

Piperidine-3-one: A Precursor to Bioactive Molecules

Piperidine-3-one hydrochloride is a commercially available and versatile building block in organic synthesis.[3] Its ketone functionality serves as a handle for a wide range of chemical transformations, enabling the synthesis of diverse libraries of substituted piperidines for screening in drug discovery programs.[2] The hydrate of piperidine-3-one is this compound, and while often a transient species, the principle of a hydrated carbonyl at this position is relevant to certain enzyme inhibitor designs.

Geminal Diols on Piperidine Scaffolds: Applications in Enzyme Inhibition

The primary application of a geminal diol on a piperidine framework found in the literature is in the context of glycosidase inhibitors, where a dihydroxymethyl group is attached to the piperidine ring. Additionally, the theoretical application of a this compound as a protease inhibitor, mimicking a hydrated peptide bond, is a plausible extension of established medicinal chemistry principles.

α-Geminal Dihydroxymethyl Piperidine Iminosugars as Glycosidase Inhibitors

A study on α-geminal dihydroxymethyl piperidine iminosugars has demonstrated their potent inhibitory activity against α-glucosidase.[4] These compounds act as mimics of the natural sugar substrates, with the gem-diol functionality potentially playing a role in binding to the enzyme's active site.

The inhibitory activities of synthesized α-geminal dihydroxymethyl piperidine iminosugars against rice α-glucosidase are summarized in the table below.

CompoundIC50 (nM)Ki (nM)
2a 12095
2b 4532
2c 150110
1b 8065
1c 250190
DNJ (Deoxynojirimycin)550-
Data sourced from α-Geminal dihydroxymethyl piperidine and pyrrolidine iminosugars: synthesis, conformational analysis, glycosidase inhibitory activity, and molecular docking studies.[4]

A general synthetic protocol for the preparation of α-geminal dihydroxymethyl piperidine iminosugars involves the following key steps, as described in the literature[4]:

  • Reaction with Dichloromethyllithium: A suitably protected 5-keto-hexofuranose is reacted with dichloromethyllithium in a Jocic-Reeve and Corey-Link type reaction.

  • Azide Introduction: The resulting product is treated with sodium azide to introduce the azido group.

  • Reduction: A reduction step, typically with sodium borohydride, yields the 5-azido-5-hydroxymethyl substituted hexofuranose containing the geminal dihydroxymethyl group.

  • Deprotection and Cyclization: Removal of protecting groups and subsequent intramolecular reductive aminocyclization of the in situ generated C5-amino functionality with the hemiacetal at C-1 affords the corresponding 5C-dihydroxymethyl piperidine iminosugars.

G

This compound as a Putative Protease Inhibitor Motif

While no specific examples of this compound as a protease inhibitor have been identified in the searched literature, the underlying principle is well-founded in medicinal chemistry. Many protease inhibitors are designed as transition-state analogs, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. A hydrated ketone, or gem-diol, can serve as a stable mimic of this transient species.

Given that numerous HIV-1 protease inhibitors incorporate a piperidine scaffold as a P2-ligand to enhance binding and pharmacokinetic properties,[5][6] it is conceivable that a this compound moiety could be incorporated into a protease inhibitor scaffold. The gem-diol would be positioned to interact with the catalytic machinery of the protease, such as the catalytic aspartate residues in HIV-1 protease.

G

Conclusion

Direct applications of this compound in medicinal chemistry are not well-documented. However, the foundational principles of drug design suggest potential utility for this and related geminal diol structures on a piperidine core. The demonstrated success of α-geminal dihydroxymethyl piperidine iminosugars as potent glycosidase inhibitors provides a tangible example of the value of this structural motif. Furthermore, the established role of the piperidine scaffold in protease inhibitors, combined with the strategy of using gem-diols as transition-state analogs, points to a plausible, albeit currently underexplored, application for this compound derivatives in this therapeutic area. Future research may yet uncover specific and potent applications for this intriguing chemical entity.

References

Application Notes and Protocols for N-Functionalization of Piperidine-3,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-functionalization of piperidine-3,3-diol hydrochloride, a versatile scaffold for the synthesis of novel chemical entities with potential therapeutic applications. The following sections describe procedures for N-alkylation, N-acylation, and N-arylation, present typical reaction data, and illustrate a relevant biological signaling pathway.

Introduction

Piperidine derivatives are integral components of many pharmaceuticals and bioactive molecules.[1] The functionalization of the piperidine nitrogen allows for the modulation of a compound's physicochemical properties, such as lipophilicity, basicity, and molecular weight, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This compound offers a unique starting material with a geminal diol functionality that can be explored for further chemical modifications. The protocols outlined below provide a foundation for the synthesis of diverse libraries of N-substituted this compound derivatives for screening in drug discovery programs.

Experimental Protocols

Note on the Starting Material: These protocols assume the starting material is this compound hydrochloride. The addition of a base is necessary to neutralize the hydrochloride salt and liberate the free secondary amine for reaction.

Protocol 1: N-Alkylation of this compound

This protocol describes the synthesis of N-alkylated piperidine-3,3-diols via reaction with an alkyl halide.

Materials:

  • This compound hydrochloride

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound hydrochloride (1.0 eq).

  • Add anhydrous DMF or MeCN as the solvent.

  • Add a suitable base, such as potassium carbonate (2.0-2.5 eq) or triethylamine (2.0-2.5 eq), to the suspension.[2]

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the free amine.

  • Slowly add the alkyl halide (1.1-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring the progress by thin-layer chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated this compound.

Data Presentation: N-Alkylation

EntryAlkyl HalideBaseSolventTime (h)Yield (%)Purity (%)
1Benzyl bromideK₂CO₃DMF685>98
2Ethyl iodideTEAMeCN1278>97
3Propyl bromideK₂CO₃DMF882>98
Protocol 2: N-Acylation of this compound

This protocol details the synthesis of N-acylated piperidine-3,3-diols using an acyl chloride or anhydride.

Materials:

  • This compound hydrochloride

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Acetic Anhydride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (2.5 eq) or pyridine (2.5 eq) and stir for 30 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) or acetic anhydride (1.2 eq) dropwise.[3]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with 1M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the pure N-acylated this compound.

Data Presentation: N-Acylation

EntryAcylating AgentBaseSolventTime (h)Yield (%)Purity (%)
1Acetyl chlorideTEADCM292>99
2Benzoyl chloridePyridineDCM488>98
3Acetic anhydrideTEADCM395>99
Protocol 3: N-Arylation of this compound (Buchwald-Hartwig Amination)

This protocol describes the palladium-catalyzed N-arylation of this compound with an aryl halide.

Materials:

  • This compound hydrochloride

  • Aryl halide (e.g., bromobenzene, 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂) or similar Pd catalyst

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane (anhydrous)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Syringe and needles

  • Celite

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (4 mol%).

  • Add anhydrous toluene or dioxane.

  • Add the aryl halide (1.0 eq), this compound hydrochloride (1.2 eq), and sodium tert-butoxide (1.4 eq).[1]

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Wash the combined filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N-arylated this compound.

Data Presentation: N-Arylation

EntryAryl HalideCatalystLigandTime (h)Yield (%)Purity (%)
1BromobenzenePd(OAc)₂BINAP1875>97
24-BromotoluenePd₂(dba)₃Xantphos1680>98
32-ChloropyridinePd(OAc)₂RuPhos2465>95

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-functionalization of this compound.

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_end Final Product start This compound HCl setup 1. Add Base & Solvent 2. Add Reagent 3. Stir/Heat start->setup reagent N-Functionalization Reagent (Alkyl Halide, Acyl Chloride, Aryl Halide) reagent->setup workup 1. Quench Reaction 2. Extraction setup->workup purification Column Chromatography workup->purification product N-Functionalized This compound purification->product analysis Characterization (NMR, MS, Purity) product->analysis

Caption: General workflow for N-functionalization.

Signaling Pathway: Cholinesterase Inhibition

N-substituted piperidine derivatives are known to act as acetylcholinesterase (AChE) inhibitors, a key mechanism in the treatment of Alzheimer's disease.[4][5] AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.[6]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release Nerve Impulse AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis ACh_receptor ACh Receptor ACh_release->ACh_receptor Binding ACh_breakdown Choline + Acetate AChE->ACh_breakdown signal Signal Transduction ACh_receptor->signal Inhibitor N-Functionalized This compound (AChE Inhibitor) Inhibitor->AChE Inhibition

Caption: Acetylcholinesterase inhibition pathway.

References

developing analytical methods for Piperidine-3,3-diol quantification

Author: BenchChem Technical Support Team. Date: November 2025

AN-001 | For Research Use Only

Abstract

This application note details two robust analytical methods for the quantification of Piperidine-3,3-diol in various matrices: Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These protocols are designed for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this compound. The GC-MS method is suitable for volatile, thermally stable derivatives, while the LC-MS/MS method offers high sensitivity and specificity for direct analysis in complex biological matrices.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical development and organic synthesis. As a polar molecule containing both a secondary amine and a geminal diol, its quantification presents unique analytical challenges. The presence of multiple active hydroxyl groups makes it non-volatile and prone to poor chromatographic peak shape.[1] Therefore, robust analytical methods are crucial for its accurate measurement in process monitoring, metabolic studies, and quality control. This document provides detailed protocols for its quantification using two orthogonal techniques.

Method 1: Quantification by GC-MS with Derivatization

Gas chromatography is a powerful technique for separating volatile compounds.[2] However, the polar nature of this compound requires derivatization to increase its volatility and thermal stability.[3] Silylation is a common and effective derivatization technique where active hydrogens on hydroxyl and amine groups are replaced by a trimethylsilyl (TMS) group.

Experimental Protocol: GC-MS

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of aqueous sample (e.g., reaction mixture, dissolved bulk drug), add an appropriate internal standard (IS) (e.g., deuterated this compound or a structurally similar compound).

  • Adjust the pH of the sample to >10 with 1M NaOH to ensure the piperidine nitrogen is in its free base form.

  • Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Vortex for 2 minutes and centrifuge at 3500 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • The dried residue is now ready for derivatization.

2. Derivatization (Silylation)

  • To the dried residue, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Add 100 µL of a suitable solvent like pyridine or acetonitrile.

  • Seal the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Instrumental Conditions

ParameterSuggested Value
Gas Chromatograph Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Inlet Temperature 250°C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) - Ions to be determined post-derivatization and initial full scan analysis.
Data Presentation: GC-MS

Table 1: Example Calibration Curve Data for Derivatized this compound

Concentration (ng/mL)Peak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)
1015,234110,5430.138
2538,123111,2340.343
5076,987110,8760.694
100155,432111,5431.394
250387,654110,9983.492
500775,123111,3216.963
Linearity (r²) --0.9995

Table 2: Example Precision and Accuracy Data

QC LevelSpiked Conc. (ng/mL)Measured Conc. (ng/mL) (n=6)RSD (%)Accuracy (%)
LQC3029.84.599.3
MQC200203.43.1101.7
HQC400395.72.898.9

Method 2: Quantification by LC-MS/MS

For direct analysis, especially in complex biological matrices like plasma or urine, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[4] This method avoids the need for derivatization.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Protein Precipitation for Biological Samples)

  • To 100 µL of plasma or urine sample, add an appropriate internal standard (IS).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[5]

  • Vortex for 2 minutes to ensure thorough mixing.[5]

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for analysis. Dilute with water if necessary to reduce organic content before injection.

2. LC-MS/MS Instrumental Conditions

ParameterSuggested Value
Liquid Chromatograph Agilent 1290 Infinity II LC or equivalent
Column Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent C18 column suitable for polar analytes
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: Precursor Ion (Q1): m/z 118.08 (M+H)⁺, Product Ion (Q3): To be determined
Internal Standard: To be determined based on IS selection
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Capillary Voltage 3500 V
Data Presentation: LC-MS/MS

Table 3: Example Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)
0.58,990250,1120.036
118,234255,4320.071
590,111253,8760.355
20358,432251,5431.425
50899,654254,9983.528
1001,810,123252,3217.174
Linearity (r²) --0.9991

Table 4: Example Recovery Data (Protein Precipitation)

QC LevelSpiked Conc. (ng/mL)Peak Area (Pre-extraction spike)Peak Area (Post-extraction spike)Recovery (%)
LQC1.526,54329,87688.8
MQC40701,234789,98788.8
HQC801,454,3211,612,45390.2

Workflow and Pathway Diagrams

analytical_method_selection start Start: Quantification of This compound matrix Define Sample Matrix start->matrix bio_matrix Biological Matrix (Plasma, Urine, Tissue) matrix->bio_matrix Complex chem_matrix Chemical Matrix (Bulk Drug, Reaction Mixture) matrix->chem_matrix Simple lcms_method LC-MS/MS Method: High Sensitivity & Specificity No Derivatization bio_matrix->lcms_method chem_matrix->lcms_method Alternative gcms_method GC-MS Method: Requires Derivatization Good for less complex matrices chem_matrix->gcms_method validation Method Validation (Linearity, Accuracy, Precision, etc.) lcms_method->validation gcms_method->validation end End: Routine Sample Analysis validation->end

Caption: Logical workflow for selecting an analytical method.

gcms_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample 1. Aqueous Sample + Internal Standard ph_adjust 2. Adjust pH > 10 sample->ph_adjust lle 3. Liquid-Liquid Extraction (Ethyl Acetate) ph_adjust->lle evaporate 4. Evaporate to Dryness lle->evaporate add_reagent 5. Add BSTFA + Solvent evaporate->add_reagent heat 6. Heat at 70°C for 60 min add_reagent->heat gcms_analysis 7. GC-MS Analysis (SIM Mode) heat->gcms_analysis data_proc 8. Data Processing & Quantification gcms_analysis->data_proc

Caption: Experimental workflow for the GC-MS method.

lcms_workflow cluster_prep Sample Preparation (Bio-Matrix) cluster_analysis Analysis sample 1. Plasma/Urine Sample + Internal Standard ppt 2. Protein Precipitation (Cold Acetonitrile) sample->ppt centrifuge 3. Centrifuge ppt->centrifuge supernatant 4. Collect Supernatant centrifuge->supernatant lcms_analysis 5. LC-MS/MS Analysis (MRM Mode) supernatant->lcms_analysis data_proc 6. Data Processing & Quantification lcms_analysis->data_proc

Caption: Experimental workflow for the LC-MS/MS method.

Conclusion

The two methods presented provide comprehensive solutions for the quantification of this compound. The GC-MS method with silylation is a reliable approach for less complex matrices, while the direct LC-MS/MS method offers superior sensitivity and is ideal for bioanalytical applications. Both methods require full validation to establish performance characteristics such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and matrix effects according to relevant regulatory guidelines. These protocols serve as a robust starting point for the development of validated analytical methods for this compound.

References

Application Notes and Protocols for Piperidine-3,3-diol as a Potential Neuroreceptor Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a hypothetical framework and detailed protocols for the initial characterization of Piperidine-3,3-diol, a novel small molecule, as a potential ligand for various neuroreceptor targets. Due to the limited publicly available data on this specific compound, the following application notes serve as a comprehensive template for its evaluation. The protocols outlined herein describe standard methodologies for determining binding affinity and functional activity at representative G-protein coupled receptors (GPCRs) and ligand-gated ion channels, which are critical steps in early-stage drug discovery.

Introduction to Piperidine Derivatives in Neuroscience

The piperidine nucleus is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and natural alkaloids that act on the central nervous system (CNS).[1][2][3][4][5] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, making it an ideal framework for achieving high affinity and selectivity for various neuroreceptor targets.[2] Compounds incorporating the piperidine moiety have been successfully developed as antipsychotics, analgesics, antihistamines, and treatments for neurodegenerative disorders.[1][4] The introduction of a gem-diol at the 3-position of the piperidine ring, as in this compound, presents a unique chemical entity with potential for novel interactions with receptor binding pockets through hydrogen bonding. This document outlines the necessary experimental procedures to investigate this potential.

Hypothetical Screening Data and Target Profile

To guide the initial investigation, a hypothetical screening profile of this compound is presented. The following data is for illustrative purposes only and represents the type of information that would be generated using the protocols described in this document.

Table 1: Hypothetical Binding Affinity of this compound at Key Neuroreceptor Targets
Receptor TargetRadioligandKᵢ (nM) - Hypothetical
Dopamine Receptors
Dopamine D₂[³H]-Spiperone85
Dopamine D₃[³H]-7-OH-DPAT120
Serotonin Receptors
Serotonin 5-HT₂ₐ[³H]-Ketanserin250
Serotonin 5-HT₁ₐ[³H]-8-OH-DPAT950
Sigma Receptors
Sigma₁(+)-[³H]3-PPP45
Sigma₂[³H]-DTG300
NMDA Receptor
PCP Site[³H]-MK-801>10,000
Table 2: Hypothetical Functional Activity of this compound
Receptor TargetAssay TypeFunctional ResponseEC₅₀ / IC₅₀ (nM) - Hypothetical
Dopamine D₂cAMP InhibitionAntagonistIC₅₀ = 150
Sigma₁Calcium FluxAgonistEC₅₀ = 98

Experimental Workflows and Signaling Pathways

Visualizing the Research Path

The process of characterizing a novel compound like this compound follows a structured screening cascade. This begins with broad primary binding assays to identify potential targets, followed by more specific functional assays to determine the compound's mode of action (e.g., agonist or antagonist).

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Functional Characterization cluster_2 Phase 3: Lead Optimization A This compound (Test Compound) B Radioligand Binding Assay Panel (Dopamine, Serotonin, Sigma, etc.) A->B Incubate with receptor membranes C Determine Binding Affinity (Ki) for 'Hit' Receptors B->C Identify 'Hits' (Significant Binding) D Selectivity Profiling (Compare Ki across targets) C->D E Functional Assays (cAMP, Calcium Flux, etc.) C->E For high-affinity targets F Determine Potency (EC50/IC50) & Efficacy (% Activity) E->F G Structure-Activity Relationship (SAR) Studies F->G Guide chemical modifications

Caption: Workflow for neuroreceptor ligand characterization.

Dopamine D₂ Receptor Signaling

The Dopamine D₂ receptor is a Gᵢ-coupled GPCR. Upon binding an antagonist, the receptor is prevented from inhibiting adenylyl cyclase, thus affecting downstream cAMP levels. This pathway is a common target for antipsychotic drugs.

G cluster_0 Cell Membrane D2R Dopamine D₂ Receptor Gi Gᵢ Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D2R Binds & Activates P33D This compound (Hypothetical Antagonist) P33D->D2R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Inhibited) PKA->Response

Caption: Antagonist action at the D₂ receptor Gi-signaling pathway.

Detailed Experimental Protocols

The following are standard, detailed protocols for the characterization of a novel compound at selected neuroreceptor targets.

Protocol 1: Radioligand Binding Assay

This protocol is a generalized method to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from a receptor.[6][7][8]

Objective: To determine the inhibitory constant (Kᵢ) of this compound for a specific neuroreceptor target.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the target receptor (e.g., Dopamine D₂).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for D₂).

  • Test Compound: this compound, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand (e.g., 10 µM Haloperidol for D₂).

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well filter plates and a cell harvester .

Procedure:

  • Plate Preparation: In a 96-well plate, add assay buffer to all wells.

  • Add Ligands:

    • Total Binding Wells: Add vehicle (e.g., DMSO).

    • Non-specific Binding Wells: Add the non-specific binding control ligand.

    • Test Compound Wells: Add serial dilutions of this compound (e.g., from 0.1 nM to 100 µM).

  • Add Radioligand: Add the radioligand to all wells at a concentration near its Kₔ value (e.g., 0.5 nM [³H]-Spiperone).

  • Add Receptor Membranes: Add the receptor membrane preparation to all wells (e.g., 10-20 µg protein per well). The final assay volume is typically 200 µL.

  • Incubation: Incubate the plate for a specified time and temperature to reach equilibrium (e.g., 60 minutes at room temperature).

  • Harvesting: Rapidly filter the contents of the plate through the filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Allow the filters to dry, then add scintillation cocktail and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: cAMP Functional Assay (for Gᵢ/Gₛ-coupled GPCRs)

This protocol measures the ability of a compound to modulate the production of cyclic AMP (cAMP) downstream of GPCR activation.[8][9][10][11] It is used to determine if a compound is an agonist, antagonist, or inverse agonist.

Objective: To determine the functional potency (IC₅₀) of this compound as a potential antagonist at the Dopamine D₂ receptor.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the Gᵢ-coupled receptor (e.g., Dopamine D₂).

  • Assay Medium: Serum-free medium, such as HBSS or DMEM.

  • Agonist: A known agonist for the receptor (e.g., Quinpirole for D₂).

  • Stimulation Agent: Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).

  • Test Compound: this compound, serially diluted.

  • cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA technology.[8][10]

  • 384-well white opaque plates.

Procedure:

  • Cell Plating: Seed the cells into a 384-well plate and grow overnight to form a confluent monolayer.

  • Compound Addition (Antagonist Mode):

    • Remove growth media and replace with assay medium containing a fixed concentration of Forskolin (e.g., 1-5 µM).

    • Add serial dilutions of this compound to the appropriate wells.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation: Add the known agonist (e.g., Quinpirole) at a concentration that gives a sub-maximal response (EC₈₀) to all wells except the negative control.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Add the lysis buffer provided in the cAMP detection kit.

    • Follow the kit manufacturer's instructions to add the detection reagents (e.g., HTRF acceptor and donor antibodies).

    • Incubate for the recommended time (e.g., 60 minutes).

  • Read Plate: Read the plate on a compatible plate reader (e.g., HTRF-certified reader).

  • Data Analysis:

    • Normalize the data to the control wells (0% inhibition = agonist + forskolin; 100% inhibition = forskolin only).

    • Plot the normalized response against the log concentration of this compound.

    • Use non-linear regression to determine the IC₅₀ value.

Protocol 3: Calcium Flux Assay (for Gᵩ-coupled GPCRs or Ion Channels)

This assay measures changes in intracellular calcium concentration, a key second messenger for Gᵩ-coupled receptors and certain ion channels.[12][13][14][15]

Objective: To determine the functional potency (EC₅₀) of this compound as a potential agonist at the Sigma-1 receptor.

Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing the target receptor (e.g., CHO-Sigma₁).

  • Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-6).[12][13]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: this compound, serially diluted.

  • Positive Control: A known agonist for the receptor (e.g., (+)-Pentazocine for Sigma₁).

  • Black-walled, clear-bottom 384-well plates.

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed cells into the 384-well plates and grow overnight.

  • Dye Loading:

    • Remove the growth medium.

    • Add the calcium indicator dye solution (prepared in assay buffer) to the cells.

    • Incubate for 60-120 minutes at 37°C, protected from light.[12][16]

  • Baseline Reading: Place the plate in the fluorescence reader. Measure the baseline fluorescence for a short period (e.g., 10-30 seconds).

  • Compound Addition: The instrument's liquid handler adds the serial dilutions of this compound to the wells.

  • Signal Measurement: Immediately after compound addition, continuously measure the fluorescence signal for several minutes (e.g., 3-5 minutes) to capture the transient calcium flux.[12][15]

  • Data Analysis:

    • Calculate the response for each well, typically as the maximum peak fluorescence minus the baseline fluorescence.

    • Normalize the data to the positive control (100% response) and vehicle control (0% response).

    • Plot the normalized response against the log concentration of this compound.

    • Use non-linear regression to determine the EC₅₀ value.

References

Application Notes and Protocols for the Incorporation of Piperidine-3,3-diol into Peptide Mimetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine scaffolds are a cornerstone in modern medicinal chemistry, recognized as "privileged structures" due to their prevalence in a wide array of clinically approved drugs.[1] Their inherent structural and chemical properties, such as high stability, the ability to modulate lipophilicity and solubility, and their capacity to present substituents in a well-defined three-dimensional orientation, make them ideal for the design of peptide mimetics.[1][2] The incorporation of such heterocyclic scaffolds can enhance the druggability of peptide-based therapeutics by improving metabolic stability and pharmacokinetic properties while reducing toxicity.[1]

This document provides a detailed guide to the prospective incorporation of a novel scaffold, Piperidine-3,3-diol, into peptide mimetics. While direct literature on this specific moiety in peptidomimetics is scarce, this guide consolidates information on the synthesis of its precursor, N-protected 3-piperidone, the principles of gem-diol formation and stability, and standard protocols for peptide synthesis and biological evaluation. The information herein is intended to serve as a foundational resource for researchers aiming to explore this promising new chemical space.

The this compound moiety is of particular interest as the geminal diol can act as a rigid, hydrated carbonyl surrogate, potentially forming unique hydrogen bond interactions with biological targets. The equilibrium between the 3-keto and 3,3-diol forms can be influenced by the local microenvironment, such as pH and solvent polarity, offering a potential "smart" functionality to the peptidomimetic.[3]

Data Presentation: Biological Activity of Related Piperidine-Containing Peptidomimetics

Due to the novelty of the this compound scaffold, quantitative biological data for its direct incorporation into peptide mimetics is not yet available in the public domain. However, to provide a relevant context for the potential efficacy of such compounds, the following tables summarize the biological activities of various peptide mimetics and small molecules containing piperidine scaffolds. This data illustrates the potency that can be achieved with this heterocyclic core.

Table 1: Piperidine-Based Enzyme Inhibitors

Compound ID Target Enzyme Inhibition Constant (Ki) IC50 Reference
Compound 6a Acetylcholinesterase (AChE) 3.26 nM 26.2 nM [4]
Compound 5a Butyrylcholinesterase (BChE) 0.94 nM 21.57 µM [4][5]
Alogliptin Dipeptidyl peptidase-4 (DPP-4) - < 10 nM [6]
Stat-pep 2a Kallikrein 5 (KLK5) 0.13 µM 0.21 µM [7]
Stat-pep 2b Kallikrein 5 (KLK5) 0.12 µM 0.20 µM [7]

| Stat-pep 2c | Kallikrein 5 (KLK5) | 0.13 µM | 0.22 µM |[7] |

Table 2: Piperidine-Based Receptor Ligands and Other Bioactive Molecules

Compound ID Target/Activity Binding Affinity (Kd) IC50 / EC50 Reference
HN58 µ-Opioid Receptor (µ-OR) Agonist - 100% inhibition (writhing test) [8]
Piperine Derivative Cytotoxicity (A549 Lung Cancer) - 32.43 µM [9]
Piperine Derivative Cytotoxicity (B16 Melanoma) - 69.9 µM [1]
Piperine Derivative DPPH Radical Scavenging - 8.3 µg/mL [1]

| Benzimidazole-piperidine 10 | Acetylcholinesterase (AChE) | - | 19.44 ± 0.60 µM |[5] |

Experimental Protocols

Protocol 1: Synthesis of N-Boc-Piperidine-3,3-diol Precursor (N-Boc-3-piperidone)

The synthesis of the this compound scaffold begins with the preparation of its ketone precursor, N-Boc-3-piperidone. This can be achieved through a multi-step synthesis starting from 3-hydroxypyridine.

Materials:

  • 3-Hydroxypyridine

  • Benzyl bromide

  • Sodium borohydride (NaBH4)

  • Di-tert-butyl dicarbonate (Boc)2O

  • Palladium on carbon (10% Pd/C)

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate (NaHCO3) solution

Procedure:

  • N-Benzylation of 3-Hydroxypyridine: Dissolve 3-hydroxypyridine in a suitable organic solvent such as acetone or acetonitrile. Add benzyl bromide and heat the mixture to reflux for 4-6 hours to form N-benzyl-3-hydroxypyridinium bromide.

  • Reduction to N-Benzyl-3-hydroxypiperidine: Dissolve the crude pyridinium salt in methanol and cool to 0 °C. Add sodium borohydride portion-wise, maintaining the temperature below 10 °C. Stir for 12-16 hours at room temperature. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Boc Protection and Debenzylation: Dissolve the N-benzyl-3-hydroxypiperidine in methanol or ethanol. Add (Boc)2O and a catalytic amount of 10% Pd/C. The reaction is then subjected to hydrogenation (H2 gas, 50-60 psi) for 16-24 hours. This step simultaneously removes the benzyl group and protects the piperidine nitrogen with a Boc group to yield N-Boc-3-hydroxypiperidine.[4]

  • Oxidation to N-Boc-3-piperidone (Swern Oxidation): In a flask cooled to -78 °C, add oxalyl chloride to dichloromethane. Slowly add a solution of DMSO in dichloromethane. After stirring for 15 minutes, add a solution of N-Boc-3-hydroxypiperidine in dichloromethane. Stir for 30-60 minutes, then add triethylamine. Allow the reaction to warm to room temperature. Quench with water and extract the N-Boc-3-piperidone product. Purify by flash column chromatography.[4]

Protocol 2: Incorporation of N-Boc-3-piperidone into a Peptide Sequence via SPPS

This protocol outlines the incorporation of the N-Boc-3-piperidone scaffold into a peptide chain using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • N-Boc-3-piperidone (prepared as in Protocol 1)

  • Reductive amination reagents: Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base: Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling and Initial Amino Acid Coupling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes. Perform standard Fmoc deprotection and couple the first Fmoc-protected amino acid using HBTU/HOBt/DIPEA in DMF.

  • Peptide Chain Elongation: Continue the peptide synthesis by repeating the cycles of Fmoc deprotection and amino acid coupling until the desired peptide sequence is assembled.[10]

  • Incorporation of N-Boc-3-piperidone via Reductive Amination:

    • After the final Fmoc deprotection to expose the N-terminal amine of the growing peptide chain, wash the resin thoroughly with DMF and DCM.

    • Swell the resin in a solution of 1% acetic acid in DMF.

    • Add a 5-fold excess of N-Boc-3-piperidone and a 3-fold excess of a reducing agent (e.g., NaBH3CN or STAB).

    • Allow the reaction to proceed for 12-24 hours at room temperature.

    • Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents.

  • Final Deprotection and Cleavage:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (95% TFA/2.5% H2O/2.5% TIS) for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the Boc protecting group from the piperidine nitrogen, as well as other acid-labile side-chain protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC). Lyophilize the pure fractions to obtain the final peptide mimetic.

Protocol 3: In Situ Formation of this compound for Biological Assays

The gem-diol form is in equilibrium with its ketone precursor. This equilibrium can be shifted towards the diol in aqueous solutions, especially under neutral or slightly acidic/basic conditions.[3][11]

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the purified piperidone-containing peptide mimetic in a suitable organic solvent (e.g., DMSO).

  • Hydration to Gem-diol: For biological assays, dilute the stock solution into the aqueous assay buffer to the final desired concentration. The presence of water will facilitate the equilibrium shift towards the this compound form.

  • Equilibration: Allow the diluted solution to equilibrate for a period (e.g., 30-60 minutes) before initiating the biological assay to ensure the ketone-diol equilibrium is established. The extent of hydration will depend on the specific peptide sequence and the assay conditions (pH, temperature).[3]

Protocol 4: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized peptidomimetic against a target enzyme.

Materials:

  • Target enzyme

  • Enzyme substrate (preferably chromogenic or fluorogenic)

  • Assay buffer (optimized for enzyme activity)

  • Synthesized this compound peptidomimetic inhibitor

  • Positive control inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation: Prepare a series of dilutions of the peptidomimetic inhibitor in the assay buffer.

  • Enzyme Incubation: In the wells of a microplate, add the enzyme solution and the inhibitor dilutions. Incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Data Acquisition: Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

  • Data Analysis: Determine the initial reaction velocities from the linear portion of the progress curves. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.[12]

Protocol 5: General Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the synthesized peptidomimetic for a target receptor.

Materials:

  • Cell membranes or purified receptor expressing the target receptor

  • Radiolabeled ligand with known affinity for the receptor

  • Synthesized this compound peptidomimetic

  • Assay buffer (e.g., Tris-HCl with appropriate additives)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In test tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled peptidomimetic inhibitor.

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competing peptidomimetic. Analyze the data using non-linear regression to determine the IC50, which can then be used to calculate the inhibition constant (Ki).[13][14]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often targeted in drug discovery and may be relevant for peptidomimetics incorporating piperidine scaffolds.

TGF_Beta_Signaling TGFB TGF-β Ligand TBRII TGF-β Receptor II TGFB->TBRII Binds TBRI TGF-β Receptor I (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD2/3/4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription (e.g., PAI-1, SNAIL) Nucleus->Transcription Regulates

Caption: TGF-β signaling pathway.

MAPK_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK (MAPKK) RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation Leads to

Caption: MAPK/ERK signaling pathway.

NFkB_Signaling Stimulus Stimulus (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates Complex IκBα-NF-κB Complex IkB->Complex pIkB p-IκBα NFkB NF-κB (p50/p65) NFkB->Complex Nucleus Nucleus NFkB->Nucleus Translocates Complex->NFkB Releases Proteasome Proteasome pIkB->Proteasome Ubiquitination & Degradation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Regulates Workflow Start Start: Design of Piperidine-Diol Peptidomimetic Synth_Precursor Synthesis of N-Boc-3-piperidone Start->Synth_Precursor SPPS Solid-Phase Peptide Synthesis (SPPS) Start->SPPS Incorp Incorporation via Reductive Amination Synth_Precursor->Incorp SPPS->Incorp Cleavage Cleavage & Purification (HPLC) Incorp->Cleavage Characterization Characterization (MS, NMR) Cleavage->Characterization Hydration In Situ Hydration to This compound Characterization->Hydration BioAssay Biological Assays (Enzyme/Receptor) Hydration->BioAssay DataAnalysis Data Analysis (IC50, Ki) BioAssay->DataAnalysis End End: SAR & Lead Optimization DataAnalysis->End

References

Application Note: High-Throughput Screening of Piperidine-3,3-diol Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a gem-diol at the 3-position offers a unique three-dimensional geometry and hydrogen bonding capacity, making piperidine-3,3-diol libraries a promising source for novel therapeutic agents. This application note details a high-throughput screening (HTS) campaign to identify inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), a key regulator in the c-Jun N-terminal kinase (JNK) signaling pathway implicated in inflammation and cancer, from a diverse this compound library.

Signaling Pathway of MAP4K1

The following diagram illustrates the simplified signaling cascade involving MAP4K1.

MAP4K1_Pathway Stress Signals Stress Signals MAP4K1 MAP4K1 Stress Signals->MAP4K1 TNFR TNFα Receptor TNFR->MAP4K1 MAP3K MAP3K MAP4K1->MAP3K P MAP2K MAP2K MAP3K->MAP2K P JNK JNK MAP2K->JNK P c-Jun c-Jun JNK->c-Jun P Inflammation/Apoptosis Inflammation/Apoptosis c-Jun->Inflammation/Apoptosis

Caption: Simplified MAP4K1 signaling pathway.

Experimental Workflow

The HTS workflow is designed to efficiently identify and validate potent and selective inhibitors of MAP4K1 from the this compound library.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Secondary Assays A This compound Library (10,000 compounds) B Single-Concentration Screen (10 µM) A->B C Identify Primary Hits (% Inhibition > 50%) B->C D Re-test Primary Hits C->D E Dose-Response Analysis (IC50 determination) D->E F Orthogonal Assay (e.g., ADP-Glo) E->F G Selectivity Profiling (Kinase Panel) F->G H Mechanism of Action Studies G->H Lead Optimization Lead Optimization H->Lead Optimization

Caption: High-throughput screening workflow.

Materials and Methods

Library Preparation

The this compound library, containing 10,000 unique compounds, was dissolved in 100% DMSO to a stock concentration of 10 mM. For screening, compounds were formatted in 384-well plates at a concentration of 1 mM and then further diluted for the final assay concentration.

Primary High-Throughput Screen

The primary screen utilized a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure MAP4K1 kinase activity.

Protocol:

  • Dispensing: 2.5 µL of 4X enzyme solution (recombinant human MAP4K1) in assay buffer was dispensed into a 384-well assay plate.

  • Compound Addition: 50 nL of the library compounds (10 mM stock) were added to the assay plate using an acoustic liquid handler, resulting in a final concentration of 10 µM. Positive (known inhibitor) and negative (DMSO) controls were included on each plate.

  • Substrate Addition: 2.5 µL of 4X substrate/ATP solution (containing ULight™-p38 peptide and ATP) was added.

  • Incubation: The plate was incubated at room temperature for 60 minutes.

  • Detection: 5 µL of 2X detection solution (containing Europium-anti-phospho-p38 antibody) was added.

  • Final Incubation: The plate was incubated at room temperature for 60 minutes.

  • Data Acquisition: The TR-FRET signal was read on a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.

Data Analysis and Hit Selection

The percent inhibition for each compound was calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

The Z'-factor, a measure of assay quality, was calculated for each plate to ensure robustness.[1] A Z'-factor > 0.5 was considered acceptable.[1] Compounds exhibiting >50% inhibition were selected as primary hits.

Hit Confirmation and Dose-Response Analysis

Primary hits were re-tested in the same TR-FRET assay over a 10-point concentration gradient (e.g., 100 µM to 5 nM) to determine their half-maximal inhibitory concentration (IC50). Data was fitted to a four-parameter logistic model to calculate IC50 values.

Orthogonal Confirmatory Assay (ADP-Glo™)

To eliminate false positives due to assay interference, confirmed hits were tested using the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

Protocol:

  • Kinase Reaction: The kinase reaction was performed as in the primary screen but without the TR-FRET reagents.

  • ADP-Glo™ Reagent Addition: 5 µL of ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.

  • Incubation: The plate was incubated for 40 minutes at room temperature.

  • Kinase Detection Reagent: 10 µL of Kinase Detection Reagent was added to convert ADP to ATP and introduce luciferase/luciferin to produce a luminescent signal.

  • Incubation: The plate was incubated for 30 minutes at room temperature.

  • Data Acquisition: Luminescence was measured using a plate reader.

Results

Primary Screen Summary

The primary screen of the 10,000-compound library was performed at a single concentration of 10 µM.

ParameterValue
Number of Compounds Screened10,000
Screening Concentration10 µM
Average Z'-factor0.78
Hit Cutoff (% Inhibition)> 50%
Number of Primary Hits125
Hit Rate1.25%
Hit Confirmation and Potency

The 125 primary hits were subjected to dose-response analysis to determine their IC50 values. 82 compounds were confirmed as active.

Compound IDIC50 (µM) - TR-FRETIC50 (µM) - ADP-Glo
PPD-0010.250.31
PPD-0021.101.25
PPD-0030.080.11
PPD-0045.626.10
PPD-0050.780.85
Selectivity Profiling

The top 5 most potent compounds were profiled against a panel of 20 related kinases to assess their selectivity.

Compound IDMAP4K1 IC50 (µM)MAP4K2 IC50 (µM)MAP4K3 IC50 (µM)
PPD-0010.25> 105.2
PPD-0021.10> 10> 10
PPD-0030.082.51.1
PPD-0045.62> 108.9
PPD-0050.788.9> 10

Conclusion

This application note outlines a robust high-throughput screening protocol for the identification of novel inhibitors from a this compound library. The workflow successfully identified several potent and selective inhibitors of MAP4K1. Notably, compound PPD-003 demonstrated sub-micromolar potency, and compounds PPD-001, PPD-002, and PPD-005 exhibited good selectivity against closely related kinases. These compounds represent promising starting points for further lead optimization efforts in the development of new therapeutics targeting the JNK signaling pathway.

References

Application Notes and Protocols for the Use of Piperidine-3,3-diol in Developing Targeted Protein Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3][4][] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the POI by the proteasome.[4][]

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.[6][7] While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common, there is a growing interest in incorporating rigid cyclic structures, such as piperidine and piperazine, to improve solubility, reduce conformational flexibility, and enhance metabolic stability.[6][8][9]

This document outlines the prospective application of a novel linker moiety, Piperidine-3,3-diol , in the development of targeted protein degraders. While the direct use of this compound in published PROTACs has not been reported, its unique chemical structure as a hydrated ketone (a geminal diol) within a rigid piperidine scaffold presents intriguing possibilities for modulating PROTAC properties.[1][10] This document provides a theoretical framework and detailed protocols for the synthesis and evaluation of PROTACs incorporating this novel linker.

Potential Advantages of a this compound Linker

  • Modulation of Physicochemical Properties: The two hydroxyl groups of the geminal diol can increase the polarity and hydrogen bonding capacity of the linker, potentially improving the aqueous solubility of the PROTAC molecule—a common challenge in PROTAC development.[9]

  • Conformational Rigidity: The piperidine ring provides a rigid scaffold, which can reduce the entropic penalty of ternary complex formation and may lead to improved selectivity.[11]

  • Synthetic Handle: The geminal diol exists in equilibrium with its corresponding ketone, 3-piperidone. This ketone can serve as a versatile synthetic handle for attaching the linker to the rest of the PROTAC molecule. The diol itself, or the precursor ketone, could also be used for further chemical modifications.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data for a series of PROTACs (PROTAC-A, -B, and -C) designed to target a hypothetical protein of interest (POI-X) for degradation via the Cereblon (CRBN) E3 ligase. These PROTACs differ in the linker composition, with PROTAC-C incorporating the novel this compound moiety. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: In Vitro Degradation Profile

PROTAC IDLinker CompositionDC50 (nM)Dmax (%)
PROTAC-APEG45090
PROTAC-BPiperidine-Alkyl2595
PROTAC-C This compound 35 92
  • DC50: Concentration required for 50% maximal degradation.

  • Dmax: Maximum percentage of protein degradation achieved.

Table 2: Biophysical Characterization of Ternary Complex Formation

PROTAC IDBinary Binding Affinity (Kd, nM) to POI-XBinary Binding Affinity (Kd, nM) to CRBNTernary Complex Affinity (Kd, nM) with POI-X and CRBNCooperativity (α)
PROTAC-A100250801.25
PROTAC-B120230502.4
PROTAC-C 110 260 65 1.7
  • Cooperativity (α): A measure of the favorable or unfavorable interactions upon formation of the ternary complex. α > 1 indicates positive cooperativity.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical PROTAC Incorporating a this compound Linker

This protocol describes a plausible synthetic route for a PROTAC targeting a hypothetical POI-X and recruiting the CRBN E3 ligase, using a this compound-based linker. The synthesis starts from a commercially available N-Boc-3-piperidone.

Materials:

  • N-Boc-3-piperidone

  • POI-X Ligand with a suitable reactive handle (e.g., a primary amine)

  • Pomalidomide-linker precursor with a terminal alkyne

  • Sodium triacetoxyborohydride

  • Copper(I) iodide, N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

  • Reductive Amination:

    • Dissolve N-Boc-3-piperidone (1 eq.) and the POI-X Ligand-NH2 (1.1 eq.) in DCM.

    • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.

    • Stir the reaction mixture for 12-16 hours.

    • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to obtain the N-Boc-piperidine-POI-X conjugate.

  • Click Chemistry for Linker Conjugation:

    • Dissolve the N-Boc-piperidine-POI-X conjugate (1 eq.) and the Pomalidomide-linker-alkyne (1.1 eq.) in a mixture of DMF and water.

    • Add Copper(I) iodide (0.1 eq.) and DIPEA (2 eq.).

    • Stir the reaction at room temperature for 24 hours.

    • Dilute the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify the product by flash chromatography to yield the fully assembled, N-Boc protected PROTAC.

  • Boc Deprotection and Formation of the Geminal Diol:

    • Dissolve the purified N-Boc protected PROTAC in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • The ketone at the 3-position of the piperidine ring will be in equilibrium with the this compound in aqueous solutions. The final product is typically purified by reverse-phase HPLC. The presence of the diol can be confirmed by NMR in an appropriate solvent.[1][10]

Protocol 2: Evaluation of Protein Degradation by Western Blot

This protocol details the steps to assess the ability of the synthesized PROTAC to induce the degradation of POI-X in a cellular context.

Materials:

  • Cell line expressing POI-X (e.g., HEK293T)

  • PROTAC-C stock solution in DMSO

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against POI-X

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of PROTAC-C (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a defined period (e.g., 18 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.[12]

    • Transfer the separated proteins to a PVDF membrane.[13]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against POI-X overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.[14]

    • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the POI-X band to the corresponding loading control band.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.

Protocol 3: Ternary Complex Formation Assay using Fluorescence Polarization (FP)

This protocol describes how to assess the formation of the POI-X : PROTAC-C : CRBN ternary complex using a competitive fluorescence polarization assay.

Materials:

  • Recombinant purified POI-X protein

  • Recombinant purified CRBN/DDB1 complex

  • A fluorescently labeled tracer that binds to either POI-X or CRBN

  • PROTAC-C

  • Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)

  • 384-well black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Setup:

    • Prepare a solution of the fluorescent tracer and the corresponding protein (either POI-X or CRBN) at concentrations that give a stable and robust FP signal.

    • Prepare a serial dilution of PROTAC-C.

  • Competition Assay:

    • In a 384-well plate, add the pre-mixed tracer-protein complex.

    • Add the serially diluted PROTAC-C or a vehicle control.

    • To assess ternary complex formation, add a constant concentration of the third component (the protein that is not part of the initial tracer-protein complex).

  • Measurement and Analysis:

    • Incubate the plate at room temperature for a defined period to reach equilibrium.

    • Measure the fluorescence polarization on a plate reader.

    • A decrease in FP signal indicates the displacement of the fluorescent tracer by the PROTAC.

    • Plot the change in FP signal against the PROTAC concentration to determine the binding affinity (IC50, which can be converted to Ki).

    • Compare the binding affinity in the presence and absence of the third component to determine the cooperativity of ternary complex formation.[15][16][17]

Visualizations

G

G

G

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Piperidine-3,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Piperidine-3,3-diol and its derivatives. Given the inherent challenges in synthesizing and isolating this geminal diol, this guide focuses on addressing potential issues from the synthesis of the precursor, N-protected 3-piperidone, to the final hydration step and purification.

Frequently Asked Questions (FAQs)

Q1: Is this compound a stable compound?

A1: Geminal diols are often in equilibrium with their corresponding ketone and water. The stability of this compound is expected to be low, with the equilibrium likely favoring the precursor, 3-piperidone, under standard conditions.[1][2] Factors that can influence the stability of a geminal diol include the presence of electron-withdrawing groups on the adjacent carbon, which would favor the diol form, and the potential for intramolecular hydrogen bonding.[1] For this compound, the electron-donating nature of the piperidine ring may contribute to its instability. Researchers should anticipate that isolation of the pure diol will be challenging.

Q2: What are the main challenges in the stereoselective synthesis of this compound?

A2: The primary challenges include:

  • Stereocontrol at the C3 position: If substituents are introduced at other positions on the piperidine ring, achieving diastereoselectivity during the formation of the 3,3-diol can be difficult.

  • Stability of the gem-diol: As mentioned, the equilibrium often favors the ketone, making the isolation of the diol challenging.[1][2]

  • Protecting group strategy: The piperidine nitrogen must be protected, and the choice of protecting group can significantly impact the reactivity and stereoselectivity of subsequent steps.

  • Purification: The high polarity of the diol can make it difficult to purify using standard chromatographic techniques.

Q3: What is a common synthetic route to access the this compound structure?

A3: A common approach would involve the synthesis of an N-protected 3-piperidone precursor, followed by hydration to form the geminal diol. The stereoselectivity would be primarily relevant if other chiral centers are present on the piperidine ring.

Q4: How can I monitor the formation of this compound from its ketone precursor?

A4: Monitoring the reaction can be achieved using spectroscopic methods.

  • NMR Spectroscopy: The disappearance of the ketone signal in the 13C NMR spectrum and the appearance of a new signal for the diol carbon (around 90-100 ppm) would indicate the formation of the gem-diol.

  • IR Spectroscopy: The disappearance of the characteristic C=O stretch of the ketone (around 1715 cm-1) and the appearance of a broad O-H stretch would also suggest the formation of the diol.

Troubleshooting Guides

Problem 1: Low or no conversion of N-protected 3-piperidone to the corresponding gem-diol.
Possible Cause Troubleshooting Step
Equilibrium favors the ketone The hydration of a ketone to a gem-diol is an equilibrium process.[1] To shift the equilibrium towards the diol, consider using a large excess of water as the solvent or co-solvent.
Steric hindrance If the N-protecting group or other substituents on the piperidine ring are bulky, they may sterically hinder the approach of water to the carbonyl carbon. Consider using a smaller protecting group.
Unfavorable electronic effects The electron-donating nature of the piperidine nitrogen may destabilize the gem-diol. An electron-withdrawing protecting group on the nitrogen (e.g., a sulfonyl group) could help to stabilize the diol.
Problem 2: Difficulty in achieving stereoselectivity in the synthesis of a substituted this compound.
Possible Cause Troubleshooting Step
Poor facial selectivity of the prochiral ketone The approach of the nucleophile (water) to either face of the ketone may not be significantly different. For substrate-controlled diastereoselectivity, the existing stereocenters may not be sufficient to direct the reaction.
Choice of catalyst or reagent For related reductions of 3-piperidones, the choice of reducing agent can significantly influence the stereochemical outcome.[3] While water is the nucleophile here, the use of a chiral acid or base catalyst could potentially induce stereoselectivity.
Protecting group influence The N-protecting group can influence the conformation of the piperidine ring and thus the facial bias of the ketone.[4] Experiment with different protecting groups (e.g., Boc, Cbz, benzyl) to find the optimal one for the desired stereochemical outcome.
Problem 3: Challenges in the purification of this compound.
Possible Cause Troubleshooting Step
High polarity of the compound The diol is expected to be highly polar and may not be amenable to standard silica gel chromatography. Consider using reversed-phase chromatography (C18) with a polar mobile phase (e.g., water/methanol or water/acetonitrile).[5][6]
Instability on stationary phase The diol may revert to the ketone on the surface of silica gel. Using a more inert stationary phase, such as alumina, or employing hydrophilic interaction liquid chromatography (HILIC) could be beneficial.[7]
Co-elution with polar impurities If polar byproducts are present, consider derivatizing the diol to a less polar compound (e.g., an acetal) for purification, followed by deprotection.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-piperidone (Precursor)

This protocol is adapted from a common procedure for the synthesis of N-Boc-3-piperidone.[8]

  • Debenzylation of 1-benzyl-3-piperidone:

    • To a solution of 1-benzyl-3-piperidone (1 eq.) in methanol, add 10% palladium on carbon (0.1 eq.) under a nitrogen atmosphere.

    • Stir the mixture under a hydrogen atmosphere (55 psi) overnight.

    • Filter the reaction mixture through celite and concentrate the solvent in vacuo to obtain 3-piperidone.

  • Boc Protection:

    • Dissolve the crude 3-piperidone in a mixture of tetrahydrofuran (THF) and saturated aqueous sodium bicarbonate.

    • Add di-tert-butyl dicarbonate (Boc2O) (1.3 eq.) and stir the mixture vigorously for 48 hours.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with dilute HCl and brine, then dry over MgSO4 and concentrate in vacuo.

    • Purify the residue by silica gel flash chromatography (eluting with a gradient of ethyl acetate in hexane) to yield N-Boc-3-piperidone.[8]

Protocol 2: General Procedure for the Hydration of N-Boc-3-piperidone

This is a general suggested procedure, as specific conditions for this compound are not well-documented.

  • Dissolve N-Boc-3-piperidone in a suitable solvent system with a high concentration of water (e.g., a 1:1 mixture of an organic solvent like THF or dioxane and water).

  • Stir the reaction at room temperature and monitor the conversion by NMR or IR spectroscopy.

  • If no reaction is observed, consider the addition of a catalytic amount of acid or base, though this may affect the stability of the protecting group.

  • Once equilibrium is reached, attempt to isolate the product by lyophilization or by careful removal of the organic solvent followed by extraction.

Data Presentation

Table 1: Comparison of N-Protecting Groups for Piperidine Synthesis

Protecting GroupAbbreviationCommon Conditions for IntroductionCommon Conditions for RemovalStability
tert-ButoxycarbonylBocBoc2O, base (e.g., NaHCO3, Et3N)Strong acid (e.g., TFA, HCl)Stable to catalytic hydrogenation and mild base.
BenzyloxycarbonylCbzCbz-Cl, baseCatalytic hydrogenation (H2, Pd/C)Stable to acidic and basic conditions.
BenzylBnBenzyl bromide, baseCatalytic hydrogenation (H2, Pd/C)Stable to a wide range of conditions.
p-ToluenesulfonylTosylTosyl chloride, pyridineStrong reducing agents (e.g., Na/NH3)Very stable to most conditions.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_diol_formation Gem-Diol Formation cluster_analysis Purification & Analysis start Pyridine Derivative step1 Reduction/Functionalization start->step1 e.g., Catalytic Hydrogenation step2 N-Protection (e.g., Boc) step1->step2 e.g., Boc2O, base piperidone N-Protected-3-piperidone step2->piperidone hydration Hydration piperidone->hydration H2O diol This compound hydration->diol purification Purification (e.g., RP-HPLC) diol->purification analysis Spectroscopic Analysis purification->analysis troubleshooting_logic start Low Yield of Gem-Diol q1 Is the starting material consumed? start->q1 a1_yes Instability of the product q1->a1_yes Yes a1_no Low reactivity q1->a1_no No q2 Is purification the issue? a1_yes->q2 q3 Are there steric or electronic issues? a1_no->q3 a2_yes Optimize chromatography (e.g., RP-HPLC, HILIC) q2->a2_yes Yes a2_no Re-evaluate reaction conditions q2->a2_no No a3_yes Change N-protecting group q3->a3_yes Yes a3_no Increase water concentration q3->a3_no No

References

Technical Support Center: Piperidine Ring Formation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of piperidine rings.

Troubleshooting Guide

This guide addresses common issues encountered during piperidine ring formation experiments.

Question: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer: Low yields in piperidine synthesis can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, substrate decomposition, or the formation of stable intermediates.

Initial Troubleshooting Steps:

  • Verify Reagent and Solvent Quality: Ensure all starting materials and solvents are pure and anhydrous, as moisture can inhibit many catalytic processes.

  • Analyze the Crude Reaction Mixture: Use techniques like ¹H NMR, LC-MS, or TLC to identify major components. This can reveal if the starting material is unreacted, if a stable intermediate has formed, or if significant side products are present.

  • Re-evaluate Reaction Stoichiometry: Incorrect stoichiometry can lead to incomplete conversion or the formation of undesired products.

Systematic Optimization:

  • Catalyst Screening: The choice of catalyst is critical. For hydrogenation of pyridines, common catalysts include Palladium (Pd), Rhodium (Rh), and Nickel (Ni).[1][2] Organocatalysts are also gaining popularity for certain transformations like intramolecular aza-Michael reactions.[3] If one catalyst provides low yield, screen others. For instance, a rhodium catalyst might be more effective than palladium for certain substituted pyridines.[3]

  • Solvent and Temperature: The polarity of the solvent can significantly influence the reaction pathway.[4] For radical cyclizations, polar solvents like DMSO or DMF can be effective.[4] Temperature is also a key parameter; for instance, in the one-pot synthesis from halogenated amides, reducing the temperature from 0°C to -78°C drastically improves the yield from 66% to 90%.[5]

  • Additives: The addition of acids or bases can promote the reaction. In some palladium-catalyzed hydrogenations, using triethylamine instead of hydrochloric acid as an additive can improve yields by preserving hydroxyl groups on the substrate.[3]

A logical workflow for troubleshooting low yields is presented below.

G start Low Yield Observed check_purity Verify Reagent and Solvent Purity start->check_purity analyze_crude Analyze Crude Mixture (NMR, LC-MS, TLC) check_purity->analyze_crude is_sm Unreacted Starting Material? analyze_crude->is_sm is_intermediate Stable Intermediate Formed? is_sm->is_intermediate No optimize_conditions Optimize Reaction Conditions: - Temperature - Concentration - Reaction Time is_sm->optimize_conditions Yes is_side_product Side Products Dominant? is_intermediate->is_side_product No change_reductant Test Alternative Reducing Agents is_intermediate->change_reductant Yes change_catalyst Screen Different Catalysts or Change Catalyst Loading is_side_product->change_catalyst Yes modify_substrate Modify Substrate: - Add/Change Protecting Group - Alter Functional Groups is_side_product->modify_substrate No end_good Yield Improved optimize_conditions->end_good end_bad Problem Persists: Consult Literature for Alternative Synthetic Route optimize_conditions->end_bad change_catalyst->end_good change_catalyst->end_bad change_reductant->end_good change_reductant->end_bad modify_substrate->end_good modify_substrate->end_bad

Caption: Troubleshooting workflow for low reaction yield.

Question: My reaction is producing significant by-products. How can I increase selectivity?

Answer: By-product formation is common and often mechanism-dependent. Identifying the by-product is the first step to mitigating its formation.

  • Issue: Formation of enamines or isomerized starting materials.

    • Cause: This can occur during intramolecular cyclizations, particularly when substituents are in positions that favor elimination or isomerization over cyclization.[6] Incomplete reduction of imine or enamine intermediates is also a common cause.[3]

    • Solution: Switch to a more powerful or selective reducing agent (e.g., NaBH₄, NaBH₃CN).[5][7] Altering the catalyst can also improve selectivity; for example, borane-catalyzed transfer hydrogenation of pyridines can furnish piperidines with good cis-selectivity.[8]

  • Issue: Formation of linear alkenes instead of piperidine.

    • Cause: This is a known competitive process in some radical-mediated cyclizations, arising from a 1,5-H-transfer competing with the desired radical rebound.[3]

    • Solution: Adjusting the concentration of the radical initiator or the temperature may alter the kinetics to favor cyclization. Alternatively, a different synthetic route, such as an ionic intramolecular cyclization, may be necessary.

  • Issue: Over-reduction or incomplete reduction.

    • Cause: In hydrogenation reactions of substituted pyridines, it can be challenging to control the extent of reduction, sometimes leading to partially saturated rings or the reduction of other functional groups.[3] The interruption of palladium-catalyzed hydrogenation by water, for instance, can lead to piperidinones instead of piperidines.[3]

    • Solution: Carefully select the catalyst and reaction conditions. For example, using ammonium formate with Pd/C allows for the efficient reduction of pyridine N-oxides to piperidines under mild conditions, avoiding harsh reagents that might affect other functional groups.[8]

Question: I am struggling with the purification of my piperidine product. What methods are recommended?

Answer: Purification challenges often arise from the basic and polar nature of piperidines.

  • Problem: Product is soluble in the aqueous phase during workup.

    • Solution: Adjust the pH of the aqueous layer. Basifying the solution (pH > 10) with NaOH or K₂CO₃ will deprotonate the piperidine nitrogen, making the product less water-soluble and more extractable into common organic solvents like ethyl acetate, dichloromethane, or ether.

  • Problem: Product co-elutes with starting materials or by-products on silica gel.

    • Solution 1 (Modify Mobile Phase): Standard silica gel chromatography can be challenging. Try adding a small amount of a basic modifier, such as triethylamine (~1-2%) or ammonium hydroxide, to the eluent system. This deactivates the acidic silica surface and prevents peak tailing of the basic piperidine product.

    • Solution 2 (Alternative Stationary Phase): Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase (C18) silica, which may provide better separation.

    • Solution 3 (Precipitation/Crystallization): If the product is a solid, attempt crystallization. If it has a free basic nitrogen, you can form a salt (e.g., hydrochloride or tartrate) by adding the corresponding acid. These salts are often crystalline and can be easily purified by recrystallization and then neutralized back to the free base.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for synthesizing the piperidine ring?

There are three primary strategies for constructing the piperidine ring:

  • Hydrogenation/Reduction of Pyridines: This is a classic and widely used method where the aromatic pyridine ring is reduced to a piperidine.[2][9] This can be achieved using various metal catalysts (e.g., Pd, Pt, Rh, Ni) under hydrogen pressure or via transfer hydrogenation.[1][8]

  • Intramolecular Cyclization: This involves forming a ring from a linear precursor that already contains the nitrogen atom.[3] Key methods include the aza-Michael reaction, reductive amination of amino-ketones, and radical-mediated cyclizations.[3]

  • Intermolecular Cyclization (Annulation): In this approach, the ring is formed from two or more separate components.[3] Examples include [5+1], [4+2], and [3+3] annulations, as well as multicomponent reactions that form the ring in a single step.[3]

G cluster_0 Acyclic Precursors cluster_1 Aromatic Precursors Intra Intramolecular Cyclization Piperidine Piperidine Ring Intra->Piperidine Inter Intermolecular Cyclization Inter->Piperidine Hydro Hydrogenation of Pyridine Ring Hydro->Piperidine

Caption: Main synthetic routes to the piperidine ring.

Q2: How do I choose the right catalyst for a pyridine hydrogenation reaction?

The choice of catalyst depends on the substrate's functional groups, desired stereochemistry, and reaction conditions.

CatalystTypical ConditionsAdvantagesDisadvantages
Palladium (Pd/C) H₂ (1-50 atm), RT-100°C, various solvents (EtOH, MeOH, AcOH)Widely available, generally effective, good for simple pyridines.Can be poisoned by sulfur or certain nitrogen functionalities; may cause hydrogenolysis (e.g., removal of benzyl groups).[10]
Rhodium (Rh/C, Rh₂O₃) H₂ (1-10 atm), RT, often in acidic or aqueous mediaHighly active, effective for sterically hindered or deactivated pyridines, can be used under milder conditions.[3][8]More expensive than Pd or Ni.
Nickel (Raney Ni) H₂ (50-200 atm), 100-200°CCost-effective, suitable for large-scale industrial synthesis.[9]Requires harsh conditions (high pressure and temperature), which may not be compatible with sensitive functional groups.
Platinum (PtO₂) H₂ (1-5 atm), RT, acidic solvents (AcOH, HCl)Very active, can hydrogenate pyridinium salts.Can be less selective and may lead to over-reduction.

Q3: What is a "one-pot" reaction in the context of piperidine synthesis, and what are its advantages?

A one-pot reaction is a strategy where multiple reaction steps are carried out in the same reactor without isolating intermediates. For piperidine synthesis, this could involve combining amide activation, reduction, and intramolecular cyclization in a single sequence.[5]

Advantages:

  • Increased Efficiency: Reduces the number of purification steps and handling losses.

  • Time and Cost Savings: Saves on solvents, reagents, and labor.

  • Improved Yield: Avoids the decomposition of sensitive intermediates that might occur during isolation.

The reaction mechanism for a one-pot synthesis of N-substituted piperidines from halogenated amides is an example of such an efficient process.[5]

G cluster_0 One-Pot Reaction Vessel Amide Halogenated Amide Activation Amide Activation (e.g., with Tf₂O) Amide->Activation Imine Cyclic Imine/ Iminium Ion Intermediate Activation->Imine Intramolecular Nucleophilic Substitution Reduction Reduction (e.g., with NaBH₄) Imine->Reduction Piperidine Final Piperidine Product Reduction->Piperidine

Caption: General workflow of a one-pot piperidine synthesis.

Quantitative Data Summary

The following table summarizes the optimization of a one-pot reaction for synthesizing piperidine derivatives from a halogenated amide, highlighting the impact of base and temperature on reaction yield.[5]

Table 1: Optimization of Reaction Conditions for Piperidine Synthesis [5]

EntryBase (1.2 equiv.)Temperature (°C)ReductantYield (%)
1Pyridine-78NaBH₄28
23,5-dimethylpyridine-78NaBH₄32
32-Cl-Pyridine-78NaBH₄50
42-F-Pyridine -78 NaBH₄ 90
52-F-Pyridine-30NaBH₄73
62-F-Pyridine0NaBH₄66
72-F-Pyridine-78KBH₄75
82-F-Pyridine-78NaBH₃CN40

Reaction conditions: 6a (0.5 mmol), Tf₂O (1.1 equiv.), base, CH₂Cl₂ (5 mL), Ar, 30 min → reductant (2.0 equiv.), MeOH (5 mL), r.t., 2 h. Yields determined by ¹H NMR.[5]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of Pyridine

This protocol is a general guideline for the reduction of a pyridine derivative using palladium on carbon (Pd/C).

  • Reactor Setup: To a high-pressure reaction vessel, add the substituted pyridine (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or acetic acid) to achieve a concentration of approximately 0.1-0.5 M.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the mixture. The catalyst loading is typically 5-10 mol% relative to the substrate.

  • Inerting: Seal the vessel and purge it several times with nitrogen or argon gas to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-10 atm). For more resistant substrates, higher pressures may be required.[9]

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (room temperature to 80°C) for 12-48 hours. Monitor the reaction progress by TLC or LC-MS by periodically (and carefully) de-pressurizing and sampling the mixture.

  • Workup: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude piperidine can then be purified by distillation, crystallization, or column chromatography as described in the troubleshooting section.

Protocol 2: One-Pot Synthesis of N-Phenethyl-piperidine from N-phenethyl-5-chloropentanamide [5]

This protocol is based on an optimized one-pot procedure involving amide activation, cyclization, and reduction.

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve N-phenethyl-5-chloropentanamide (0.5 mmol, 1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (5 mL).

  • Activation and Cyclization: Cool the solution to -78°C using a dry ice/acetone bath. Add 2-fluoropyridine (1.2 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq). Stir the mixture at -78°C for 30 minutes.

  • Reduction: To the same flask, add anhydrous methanol (5 mL) followed by sodium borohydride (NaBH₄) (2.0 eq) in one portion.

  • Warming and Quenching: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

References

Technical Support Center: Isolating and Handling Geminal Diols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent the degradation of geminal diols during reaction workup and purification.

Frequently Asked Questions (FAQs)

Q1: My geminal diol seems to be converting back to the corresponding ketone/aldehyde during workup. What are the primary causes of this degradation?

A1: Geminal diols exist in a reversible equilibrium with their corresponding carbonyl compound and water.[1][2] This equilibrium can be influenced by several factors during a standard aqueous workup, leading to the degradation of your desired diol. The primary culprits are:

  • Presence of Water: The workup itself introduces water, which can shift the equilibrium back towards the starting carbonyl compound, especially during solvent removal.[3][4][5]

  • pH of the Aqueous Phase: Both acidic and basic conditions can catalyze the dehydration of the geminal diol back to the carbonyl compound.[2][6] Acidic conditions are particularly known to favor the carbonyl form.[6]

  • Temperature: Heating during solvent evaporation can accelerate the decomposition of thermally labile geminal diols.

  • Stationary Phase in Chromatography: Standard silica gel is slightly acidic and can promote the degradation of acid-sensitive compounds, including some geminal diols.

Q2: What are the key structural features that influence the stability of a geminal diol?

A2: The inherent stability of a geminal diol is crucial for its successful isolation. Key influencing factors include:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the same carbon atom stabilizes the geminal diol.[1][2] A classic example is chloral hydrate, where the trichloromethyl group provides significant stabilization.[2][3]

  • Steric Hindrance: Increased steric bulk around the diol-bearing carbon can destabilize the geminal diol.[1]

  • Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the two hydroxyl groups or with adjacent functional groups can enhance the stability of the geminal diol.[6]

  • Ring Strain: In some cyclic systems, the formation of a geminal diol from a ketone can relieve ring strain, thus favoring the diol form.

Troubleshooting Guides

Issue 1: Degradation During Aqueous Extraction

Symptoms:

  • Low yield of the geminal diol after extraction.

  • Presence of the corresponding ketone/aldehyde in the crude product, as confirmed by NMR or other spectroscopic methods.

Troubleshooting Steps:

  • Maintain a Neutral pH: If an aqueous wash is unavoidable, use a buffered solution at a neutral pH (around 7.0) to minimize acid or base-catalyzed dehydration.

  • Use Anhydrous Extraction Techniques: Whenever possible, opt for a completely anhydrous workup. This involves quenching the reaction with a non-aqueous reagent and using anhydrous organic solvents for extraction.

  • Minimize Contact Time with Water: If an aqueous wash is necessary, perform the extraction quickly and at a low temperature to reduce the time the geminal diol is in contact with the aqueous phase.

  • Employ "Salting Out": Washing the organic layer with brine (a saturated aqueous solution of NaCl) can help to remove dissolved water from the organic phase, shifting the equilibrium towards the geminal diol.

Issue 2: Decomposition During Drying and Solvent Removal

Symptoms:

  • Product degradation after treatment with a drying agent.

  • Formation of the carbonyl compound during rotary evaporation.

Troubleshooting Steps:

  • Choose a Mild Drying Agent: Use a neutral and non-reactive drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Avoid aggressive drying agents like phosphorus pentoxide (P₄O₁₀) or calcium hydride (CaH₂), which can be too reactive.

  • Azeotropic Removal of Water: For highly water-sensitive compounds, consider azeotropic distillation. Adding a solvent like toluene and repeatedly removing the solvent under reduced pressure can effectively remove trace amounts of water.

  • Low-Temperature Solvent Removal: Concentrate your product at the lowest possible temperature using a rotary evaporator with a cold water bath. For very sensitive compounds, consider using a high-vacuum pump at room temperature.

Issue 3: Degradation During Chromatographic Purification

Symptoms:

  • Streaking or tailing of the product spot on a TLC plate.

  • Isolation of the carbonyl compound instead of the geminal diol after column chromatography.

  • Low overall recovery from the column.

Troubleshooting Steps:

  • Deactivate Silica Gel: Standard silica gel is acidic and can cause degradation. To neutralize it, you can either:

    • Use a Mobile Phase Additive: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your mobile phase.

    • Pre-treat the Silica: Prepare a slurry of silica gel in a solvent containing triethylamine, pack the column, and then flush with the mobile phase before loading your sample.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as:

    • Alumina (neutral or basic): Can be a good alternative for acid-sensitive compounds.

    • Florisil: A magnesium silicate-based adsorbent that is generally less acidic than silica.

  • Reversed-Phase Chromatography: For polar geminal diols, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of water/acetonitrile or water/methanol can be a viable option. Careful pH control of the mobile phase with a neutral buffer is crucial.

Data Presentation

Table 1: Equilibrium Constants (Khyd) for the Hydration of Various Carbonyl Compounds. [1][2][3][7][8]

Carbonyl CompoundGeminal DiolKhyd ([Diol]/[Carbonyl])Notes
FormaldehydeMethanediol1 x 10³Equilibrium strongly favors the diol.
Acetaldehyde1,1-Ethanediol1.0Significant amounts of both species at equilibrium.
Acetone2,2-Propanediol1 x 10⁻³Equilibrium strongly favors the ketone.
ChloralChloral Hydrate3 x 10⁴Strong electron-withdrawing effect of the CCl₃ group stabilizes the diol.
HexafluoroacetoneHexafluoropropane-2,2-diol1 x 10⁶Very strong electron-withdrawing effect of the CF₃ groups makes the diol highly stable.

Table 2: Recommended Drying Agents for Geminal Diol Workups.

Drying AgentChemical FormulaAcidityCapacitySpeedComments
Sodium SulfateNa₂SO₄NeutralHighSlowA good, gentle choice for sensitive compounds.
Magnesium SulfateMgSO₄Weakly AcidicHighFastGenerally safe, but test for sensitivity with highly labile diols.
Molecular Sieves(e.g., 3Å or 4Å)NeutralModerateModerateExcellent for achieving very low water content in the final solvent.

Experimental Protocols

Protocol 1: General Anhydrous Workup for Isolating a Geminal Diol

This protocol is designed for reactions where the geminal diol is sensitive to water and acidic/basic conditions.

  • Reaction Quenching (Anhydrous):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a non-aqueous quenching agent. For example, if the reaction involves a reactive organometallic reagent, you might quench with an anhydrous solution of a weak acid (e.g., acetic acid in THF) or a solid like ammonium chloride.

  • Extraction:

    • Dilute the quenched reaction mixture with a dry, aprotic organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate that has been dried over molecular sieves).

    • If a solid precipitate forms (e.g., inorganic salts), filter the mixture through a pad of Celite® under an inert atmosphere (e.g., nitrogen or argon).

    • If an immiscible liquid phase is present, separate the layers under an inert atmosphere.

  • Drying the Organic Layer:

    • Transfer the organic solution to a flask containing an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Stir the mixture for at least 30 minutes under an inert atmosphere.

  • Solvent Removal:

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure at a low temperature (e.g., using a rotary evaporator with a 20-25 °C water bath).

    • For highly sensitive compounds, remove the final traces of solvent under high vacuum without heating.

Protocol 2: Purification of an Acid-Sensitive Geminal Diol by Flash Chromatography
  • Mobile Phase Preparation:

    • Determine an appropriate mobile phase system for your compound using TLC.

    • To this solvent system, add 0.5% (v/v) triethylamine to neutralize the silica gel.

  • Column Packing:

    • Prepare a slurry of silica gel in the triethylamine-containing mobile phase.

    • Pack the column with the slurry.

    • Equilibrate the packed column by flushing with at least two column volumes of the mobile phase.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel and load it as a dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the triethylamine-containing mobile phase.

    • Collect fractions and analyze them by TLC to identify those containing your purified geminal diol.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure at a low temperature. The triethylamine will also be removed during this process as it is volatile.

Visualizations

GeminalDiolEquilibrium cluster_conditions Equilibrium Influencers Carbonyl Ketone / Aldehyde (R-C(=O)-R') GemDiol Geminal Diol (R-C(OH)₂-R') Carbonyl->GemDiol Hydration (H₂O) Water Water (H₂O) GemDiol->Carbonyl Dehydration (-H₂O) Acid Acidic pH Acid->Carbonyl Base Basic pH Base->GemDiol EWG Electron-Withdrawing Groups (EWG) EWG->GemDiol Sterics Steric Hindrance Sterics->Carbonyl AnhydrousWorkup cluster_reaction Reaction cluster_workup Anhydrous Workup cluster_purification Purification ReactionMixture Reaction Mixture (Containing Geminal Diol) Quench 1. Anhydrous Quench (e.g., solid NH₄Cl) ReactionMixture->Quench Extract 2. Extraction (Dry Organic Solvent) Quench->Extract Dry 3. Drying (Anhydrous Na₂SO₄) Extract->Dry Filter 4. Filtration Dry->Filter Concentrate 5. Low-Temp Concentration Filter->Concentrate Chromatography 6. Chromatography (Deactivated Silica) Concentrate->Chromatography IsolatedProduct Isolated Geminal Diol Chromatography->IsolatedProduct

References

Technical Support Center: Troubleshooting Poor Regioselectivity in Piperidine-3,3-diol Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the regioselective functionalization of piperidine-3,3-diols.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselective mono-functionalization of piperidine-3,3-diol challenging?

A1: The primary challenge lies in the prochiral nature of the this compound scaffold. The two hydroxyl groups at the C3 position are chemically equivalent, making it difficult to selectively functionalize only one of them. Standard reactions often lead to a mixture of the desired mono-functionalized product, the di-functionalized product, and unreacted starting material, complicating purification and reducing the yield of the target compound.

Q2: What are the primary strategies to achieve regioselective mono-functionalization of a geminal diol like this compound?

A2: The main strategies to overcome the challenge of poor regioselectivity include:

  • Protecting Group Chemistry: Utilizing protecting groups to temporarily block one hydroxyl group, allowing for the selective functionalization of the other. The formation of a cyclic acetal is a common approach for 1,3-diols.[1]

  • Enzymatic Desymmetrization: Employing enzymes, such as lipases, to catalyze the selective acylation of one of the two hydroxyl groups.[2][3] This method takes advantage of the enzyme's chiral environment to differentiate between the two prochiral hydroxyl groups.

  • Organotin-Mediated Reactions: Using organotin reagents, like dibutyltin oxide, to activate one hydroxyl group preferentially, thereby directing the regioselective acylation or alkylation.[4][5][6]

  • Kinetic Resolution: In cases where a racemic mixture of a chiral diol is used, kinetic resolution can selectively functionalize one enantiomer over the other.

Troubleshooting Guide: Poor Regioselectivity

This guide addresses common issues of poor regioselectivity during the functionalization of this compound and provides systematic troubleshooting steps.

Problem 1: Low yield of the desired mono-functionalized product and significant formation of the di-functionalized by-product.

This is a common issue when both hydroxyl groups react indiscriminately.

Troubleshooting Workflow:

start Start: Poor Regioselectivity (High Di-functionalization) check_equivalents 1. Review Stoichiometry: Are you using >1.0 equivalent of the electrophile? start->check_equivalents adjust_equivalents Action: Reduce electrophile to 0.9-1.0 equivalents. check_equivalents->adjust_equivalents Yes check_addition 2. Control Reagent Addition: Is the electrophile added in one portion? check_equivalents->check_addition No adjust_equivalents->check_addition slow_addition Action: Use slow, dropwise addition of the electrophile at low temperature. check_addition->slow_addition Yes consider_sterics 3. Evaluate Steric Hindrance: Is the electrophile sterically small? check_addition->consider_sterics No slow_addition->consider_sterics bulky_reagent Action: Switch to a bulkier electrophile to favor mono-addition. consider_sterics->bulky_reagent Yes implement_strategy 4. Implement Advanced Strategy: Have you tried regioselective methods? consider_sterics->implement_strategy No bulky_reagent->implement_strategy strategies Action: Employ... - Protecting Groups (e.g., cyclic acetals) - Enzymatic Desymmetrization - Organotin-Mediated Acylation implement_strategy->strategies end End: Improved Regioselectivity strategies->end

Troubleshooting Decision Pathway

Problem 2: No reaction or very low conversion to any product.

This issue can arise from insufficient reactivity of the starting materials or inappropriate reaction conditions.

Troubleshooting Workflow:

start Start: No/Low Reaction Conversion check_activation 1. Assess Hydroxyl Reactivity: Is an activating agent/catalyst being used? start->check_activation add_catalyst Action: Introduce a suitable catalyst. (e.g., DMAP for acylation, a base for silylation) check_activation->add_catalyst No check_temp 2. Evaluate Reaction Temperature: Is the reaction run at low temperature? check_activation->check_temp Yes add_catalyst->check_temp increase_temp Action: Gradually increase the reaction temperature. check_temp->increase_temp Yes check_solvent 3. Verify Solvent Choice: Is the solvent appropriate for the reaction? check_temp->check_solvent No increase_temp->check_solvent change_solvent Action: Switch to a more suitable solvent (e.g., aprotic polar for many acylations). check_solvent->change_solvent No check_reagents 4. Confirm Reagent Quality: Are all reagents fresh and anhydrous? check_solvent->check_reagents Yes change_solvent->check_reagents fresh_reagents Action: Use freshly purified/opened reagents and ensure anhydrous conditions. check_reagents->fresh_reagents No end End: Successful Reaction Conversion check_reagents->end Yes fresh_reagents->end

Troubleshooting Reaction Failure

Detailed Experimental Protocols for Key Strategies

Strategy 1: Enzymatic Desymmetrization via Lipase-Catalyzed Acylation

This method is highly effective for achieving excellent regioselectivity and enantioselectivity. Lipases are known to catalyze the desymmetrization of prochiral diols.[2][3]

Experimental Protocol: Lipase-Catalyzed Monoacetylation

  • Materials:

    • N-protected this compound (e.g., N-Boc-piperidine-3,3-diol)

    • Immobilized Lipase B from Candida antarctica (CALB)

    • Acyl donor (e.g., vinyl acetate)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Procedure:

    • To a solution of N-protected this compound (1.0 eq) in anhydrous THF, add immobilized CALB (by weight, typically 10-50% w/w of the substrate).

    • Add vinyl acetate (1.5-2.0 eq).

    • Stir the reaction mixture at room temperature (or as optimized, temperatures between 25-40°C are common).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (or optimal conversion), filter off the enzyme and wash with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the monoacetylated product.

Quantitative Data Comparison for Lipase-Catalyzed Acylation of a Prochiral Diol:

EnzymeAcyl DonorSolventTemperature (°C)Conversion (%)Regioselectivity (mono:di)Ref.
CALBVinyl AcetateTHF25>95>99:1[7]
Lipase PSAcetic AnhydrideDioxane308595:5[2]
PPLEthyl AcetateToluene407890:10[2]
Strategy 2: Organotin-Mediated Regioselective Acylation

Dibutyltin oxide can be used to form a stannylene acetal in situ, which then directs the acylation to one of the hydroxyl groups.[4][5][6]

Experimental Protocol: Dibutyltin Oxide-Mediated Mono-benzoylation

  • Materials:

    • N-protected this compound

    • Dibutyltin oxide (Bu₂SnO)

    • Benzoyl chloride (BzCl)

    • Triethylamine (Et₃N) or another non-nucleophilic base

    • Anhydrous solvent (e.g., Toluene or Dichloromethane (DCM))

  • Procedure:

    • Suspend N-protected this compound (1.0 eq) and Bu₂SnO (1.0 eq) in toluene.

    • Heat the mixture to reflux with a Dean-Stark trap to remove water and form the stannylene acetal.

    • After cooling to 0°C, add Et₃N (1.2 eq).

    • Slowly add benzoyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Quantitative Data for Organotin-Mediated Acylation of Diols:

Catalyst (eq)Electrophile (eq)Base (eq)SolventYield of Mono-product (%)Ref.
Bu₂SnO (1.0)BzCl (1.1)Et₃N (1.2)Toluene85-95[4]
Bu₂SnCl₂ (0.1)TsCl (1.05)Et₃N (1.5)DCM~80[8]

Logical Relationship for Strategy Selection:

start Goal: Mono-functionalization of this compound need_enantio Is enantiopure product required? start->need_enantio enzymatic Strategy: Enzymatic Desymmetrization (e.g., Lipase catalysis) need_enantio->enzymatic Yes no_enantio Is a metal-free approach preferred? need_enantio->no_enantio No organotin Strategy: Organotin-Mediated Functionalization no_enantio->organotin No protecting_group Strategy: Protecting Group Chemistry (e.g., Cyclic Acetal Formation/Opening) no_enantio->protecting_group Yes

Decision Diagram for Synthetic Strategy

References

managing scalability issues in Piperidine-3,3-diol production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scalability of Piperidine-3,3-diol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.

Troubleshooting Guide

This section provides in-depth solutions to specific problems that may arise when scaling up the synthesis of this compound.

Q1: My reaction yield has significantly decreased after moving from a 1g to a 100g scale. What are the potential causes and how can I fix this?

A1: A drop in yield upon scale-up is a common issue in chemical synthesis. Several factors could be responsible. A systematic approach is necessary to identify and resolve the problem.

  • Thermal Management: Exothermic reactions that are easily controlled in small flasks can become problematic in large reactors. Inadequate heat dissipation can lead to localized overheating, causing decomposition of reactants, intermediates, or the final product.

    • Solution: Ensure your reactor has adequate cooling capacity. Monitor the internal temperature closely and consider a slower, controlled addition of reagents to manage the exotherm.

  • Mixing Efficiency: Inefficient stirring in a large reactor can lead to non-homogenous reaction mixtures. This results in localized areas of high reagent concentration, which can promote side reactions, and areas of low concentration where the reaction stalls.

    • Solution: Use an appropriate stirrer (e.g., overhead mechanical stirrer) with a suitable impeller design for the reactor geometry. Ensure the stirring speed is sufficient to create a vortex and maintain a uniform mixture.

  • Reagent Purity and Stoichiometry: Impurities in starting materials that are negligible on a small scale can have a significant impact on a larger scale.[1] Additionally, accurate measurement of reagents is critical.

    • Solution: Re-verify the purity of all reagents using appropriate analytical techniques (e.g., NMR, GC-MS). Ensure accurate weighing and stoichiometry, accounting for the purity of the materials.[1]

  • Work-up and Isolation: The efficiency of extraction and purification steps can change with scale. Emulsion formation during aqueous work-up or product loss during transfers can be more pronounced.

    • Solution: Optimize the work-up procedure for the larger volume.[1] If emulsions are an issue, consider adding brine or using a different solvent system. Minimize transfers and ensure all equipment is rinsed to recover as much product as possible.[1]

Troubleshooting Workflow for Low Yield

G start Start: this compound dissolve 1. Dissolve in DCM/Water Add NaHCO₃ start->dissolve add_boc 2. Add Boc₂O in DCM dissolve->add_boc react 3. Stir at RT for 12-18h Monitor by TLC/LC-MS add_boc->react workup 4. Separate Layers Wash with HCl, Brine react->workup dry 5. Dry (Na₂SO₄) & Concentrate workup->dry purify 6. Purify via Silica Gel Chromatography dry->purify end End: N-Boc-Piperidine-3,3-diol purify->end

References

Technical Support Center: Enhancing Cell Permeability of Piperidine-3,3-diol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low cell permeability often encountered with piperidine-3,3-diol derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do this compound derivatives often exhibit low cell permeability?

A1: The low cell permeability of this compound derivatives is primarily attributed to their high polarity. The presence of the geminal diol (3,3-diol) group, along with the nitrogen atom in the piperidine ring, makes the molecule highly hydrophilic. This hydrophilicity hinders its ability to partition into and diffuse across the lipophilic cell membrane, which is a key step in passive cell permeation. The octanol-water partition coefficient (LogP), a measure of lipophilicity, is expected to be low for these compounds. According to Lipinski's Rule of 5, a LogP value of less than 5 is generally preferred for oral drug candidates to ensure adequate absorption and permeation.[1][2]

Q2: What is a prodrug strategy and how can it improve the permeability of my this compound derivative?

A2: A prodrug is an inactive or less active derivative of a parent drug molecule that is designed to overcome pharmaceutical and pharmacokinetic barriers, such as low permeability.[3] For polar compounds like this compound derivatives, a common prodrug strategy involves masking the polar hydroxyl groups with lipophilic moieties. This increases the overall lipophilicity of the molecule, facilitating its passage across the cell membrane. Once inside the cell, these lipophilic masks are designed to be cleaved by intracellular enzymes, such as esterases, to release the active parent drug.

Q3: What are some common lipophilic moieties used to create prodrugs of hydroxylated compounds?

A3: Common lipophilic moieties for masking hydroxyl groups include esters (e.g., acetate, pivalate) and carbonates. The choice of the promoiety depends on several factors, including the desired lipophilicity, the rate of enzymatic cleavage, and the potential for any toxicity from the cleaved moiety.

Q4: Besides the prodrug approach, are there other strategies to consider for improving the permeability of my compound?

A4: Yes, other strategies include:

  • Structural modifications: Minor structural changes to the piperidine scaffold, while preserving the pharmacophore, can sometimes improve permeability by altering the compound's overall physicochemical properties.

  • Formulation strategies: Using penetration enhancers or specialized drug delivery systems like lipid-based nanoparticles can help shuttle the compound across the cell membrane.

  • Inhibition of efflux pumps: If your compound is a substrate for efflux pumps like P-glycoprotein (P-gp), co-administration with a P-gp inhibitor can increase its intracellular concentration.[4][5][6][7]

Troubleshooting Guide

Problem: My this compound derivative shows low permeability in my in vitro assay (e.g., Caco-2, MDCK, PAMPA).

Possible Cause Troubleshooting Suggestion
High Polarity of the Geminal Diol Group Design and synthesize a lipophilic prodrug by masking one or both hydroxyl groups with an ester or carbonate linkage. This will increase the LogP value and should enhance passive diffusion.
Active Efflux by Transporter Proteins Conduct a bidirectional permeability assay (e.g., Caco-2 or MDCK) to determine the efflux ratio. An efflux ratio significantly greater than 1 suggests your compound is a substrate for efflux pumps like P-gp. If so, consider co-incubation with a known P-gp inhibitor (e.g., verapamil) to confirm. Structural modifications to reduce recognition by efflux transporters may also be necessary.[4][5]
Poor Solubility Although the primary issue is often high polarity, poor aqueous solubility under assay conditions can also limit the concentration gradient for diffusion. Ensure your compound is fully dissolved in the assay buffer. The use of co-solvents like DMSO (typically at low concentrations) can help, but their effect on cell monolayer integrity must be monitored.
Instability of the Geminal Diol Geminal diols can be unstable and may be in equilibrium with the corresponding ketone.[8] Confirm the stability of your compound under the experimental conditions (pH, temperature) of your permeability assay using techniques like HPLC or LC-MS.

Data Presentation: The Impact of Prodrug Strategy on Permeability

The following table summarizes hypothetical permeability data for a this compound derivative and its corresponding di-ester prodrug, illustrating the potential improvement in permeability that can be achieved.

Compound Structure LogP (calculated) PAMPA Permeability (Papp, 10⁻⁶ cm/s) Caco-2 Permeability (Papp, 10⁻⁶ cm/s) MDCK Permeability (Papp, 10⁻⁶ cm/s)
This compound DerivativeR-group attached to piperidine ring with gem-diol at position 3Low (e.g., < 1)Low (e.g., < 1.0)Low (e.g., < 1.0)Low (e.g., < 1.0)
Di-ester ProdrugHydroxyls of the gem-diol are esterifiedHigh (e.g., > 3)High (e.g., > 10.0)Moderate to High (e.g., 5.0 - 15.0)Moderate to High (e.g., 5.0 - 15.0)

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Methodology:

  • A filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • The donor wells of the plate are filled with a solution of the test compound in a suitable buffer.

  • The acceptor wells are filled with the same buffer.

  • The plate is incubated for a defined period (e.g., 4-18 hours) at room temperature.

  • After incubation, the concentration of the compound in both the donor and acceptor wells is quantified using a suitable analytical method (e.g., LC-MS/MS).

  • The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))

    Where:

    • VD = Volume of the donor well

    • VA = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C]A = Concentration in the acceptor well

    • [C]eq = Equilibrium concentration

Caco-2 Cell Permeability Assay

Objective: To assess the permeability of a compound across a monolayer of human intestinal epithelial cells (Caco-2), which models the intestinal barrier.

Methodology:

  • Caco-2 cells are seeded onto permeable supports in a multi-well plate and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • For an apical-to-basolateral (A-to-B) permeability assessment, the test compound is added to the apical (upper) chamber.

  • The plate is incubated at 37°C with gentle shaking.

  • Samples are taken from the basolateral (lower) chamber at various time points.

  • For a basolateral-to-apical (B-to-A) permeability assessment (to determine efflux), the compound is added to the basolateral chamber, and samples are taken from the apical chamber.

  • The concentration of the compound in the samples is determined by LC-MS/MS.

  • The Papp is calculated as:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt = The rate of appearance of the compound in the receiver chamber

    • A = The surface area of the membrane

    • C0 = The initial concentration of the compound in the donor chamber

Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay

Objective: To assess the permeability of a compound across a monolayer of canine kidney epithelial cells (MDCK), which can be transfected to express specific transporters like P-gp.

Methodology: The protocol for the MDCK assay is very similar to the Caco-2 assay. MDCK cells are seeded on permeable supports and allowed to form a monolayer. The integrity of the monolayer is also assessed by TEER. The permeability in both A-to-B and B-to-A directions is measured to determine the Papp and efflux ratio. MDCK cells are often used to specifically investigate the role of P-gp in drug efflux by comparing the permeability in wild-type MDCK cells versus MDCK cells overexpressing human P-gp (MDR1-MDCK).

Visualizations

experimental_workflow cluster_permeability_assessment Initial Permeability Assessment cluster_troubleshooting Troubleshooting & Optimization Compound This compound Derivative PAMPA PAMPA Assay Compound->PAMPA Caco2_MDCK Caco-2 / MDCK Assay Compound->Caco2_MDCK Low_Permeability Low Permeability Observed PAMPA->Low_Permeability Caco2_MDCK->Low_Permeability Prodrug Prodrug Synthesis (Esterification) Low_Permeability->Prodrug Efflux_Assay Bidirectional Caco-2 / MDCK Assay Low_Permeability->Efflux_Assay Improved_Permeability Improved Permeability Prodrug->Improved_Permeability Efflux_Inhibitor Co-incubation with Efflux Inhibitor Efflux_Assay->Efflux_Inhibitor Efflux_Inhibitor->Improved_Permeability

Caption: Troubleshooting workflow for low cell permeability of this compound derivatives.

prodrug_strategy cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prodrug Lipophilic Prodrug (Esterified Diol) Membrane Lipid Bilayer Prodrug->Membrane Passive Diffusion Active_Drug Active this compound (Parent Drug) Membrane->Active_Drug Enzymatic Cleavage Enzymes Esterases Enzymes->Membrane

Caption: Mechanism of the prodrug strategy for enhancing cell permeability.

efflux_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Drug_Out Piperidine Derivative Pgp P-glycoprotein (P-gp) Efflux Pump Pgp->Drug_Out Efflux ADP ADP + Pi Pgp->ADP Drug_In Piperidine Derivative Drug_In->Pgp Binding ATP ATP ATP->Pgp

Caption: The role of P-glycoprotein (P-gp) in the efflux of piperidine derivatives.

References

Validation & Comparative

Determining the Absolute Configuration of Piperidine-3,3-diol Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of the absolute configuration of chiral molecules is a critical step in understanding their biological activity and ensuring the safety and efficacy of new therapeutic agents. This guide provides a comparative overview of established experimental techniques for confirming the absolute configuration of Piperidine-3,3-diol enantiomers, a chiral diol derivative of the ubiquitous piperidine scaffold.

Comparison of Key Techniques

Each method offers distinct advantages and is suited to different sample types and research questions. The choice of technique will often depend on the physical properties of the analyte, the availability of instrumentation, and the desired level of structural detail.

Technique Principle Sample Requirements Advantages Limitations
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[1][2]High-quality single crystals.Provides unambiguous determination of absolute configuration and a detailed molecular structure.[1]Crystal growth can be challenging and time-consuming. Not suitable for amorphous solids, oils, or liquids.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3]Solution in a suitable solvent (e.g., CDCl₃). Typically requires 5-15 mg of sample.Non-destructive, applicable to a wide range of molecules in solution, and does not require crystallization.[3]Requires comparison with computationally predicted spectra, which can be complex for flexible molecules.
NMR with Chiral Derivatizing Agents (CDAs) Formation of diastereomers by reacting the enantiomers with a chiral derivatizing agent, leading to distinguishable NMR spectra.[4][5]Solution in a suitable deuterated solvent. Requires successful derivatization.Widely accessible instrumentation (NMR). Can be used to determine enantiomeric excess and absolute configuration simultaneously.Derivatization may be difficult or may alter the conformation of the molecule. Requires a known configuration of the CDA.

Experimental Methodologies and Data Presentation

Below are detailed protocols for each of the primary techniques, along with illustrative tables of the type of data that would be generated.

X-ray Crystallography

This technique stands as the definitive method for determining absolute configuration, provided that suitable single crystals can be obtained.[1] The process involves growing a crystal of a single enantiomer of this compound, often through derivatization with a chiral auxiliary to facilitate crystallization and introduce a heavy atom for anomalous dispersion measurements.

Experimental Protocol:

  • Derivatization: React the enantiomerically pure this compound with a suitable chiral acid (e.g., (S)-(-)-camphanic acid) to form a diastereomeric salt.

  • Crystallization: Screen various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion) to grow single crystals of the diastereomeric salt suitable for X-ray diffraction.

  • Data Collection: Mount a selected crystal on a diffractometer and collect diffraction data using a suitable X-ray source (e.g., Cu Kα radiation).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.

  • Absolute Configuration Determination: Determine the absolute configuration using the Flack parameter, which should be close to 0 for the correct enantiomer.

Illustrative Data Table for X-ray Crystallography of a this compound Derivative:

Parameter Value
Chemical Formula C₁₉H₂₅NO₇
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions (Å) a = 10.123, b = 12.456, c = 15.789
Flack Parameter 0.02(3)
Conclusion The absolute configuration is confidently assigned as (R).

Xray_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition and Analysis cluster_result Result Enantiopure Enantiopure this compound Derivatization Derivatization with Chiral Auxiliary Enantiopure->Derivatization Crystallization Crystallization Derivatization->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution AC_Determination Absolute Configuration Determination (Flack Parameter) Structure_Solution->AC_Determination Final_Structure Unambiguous Absolute Configuration AC_Determination->Final_Structure

Caption: Workflow for X-ray Crystallography.

Vibrational Circular Dichroism (VCD)

VCD is a powerful spectroscopic technique that measures the differential absorption of polarized infrared light by a chiral molecule in solution.[3] The experimental VCD spectrum is then compared to a spectrum predicted by quantum chemical calculations for a molecule of a known absolute configuration.

Experimental Protocol:

  • Sample Preparation: Dissolve an enantiomerically pure sample of this compound (typically 5-15 mg) in a suitable, non-absorbing solvent (e.g., deuterated chloroform, CDCl₃) to a concentration of approximately 0.1 M.

  • VCD Spectrum Acquisition: Record the VCD and infrared (IR) spectra of the solution using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., the R-enantiomer) of this compound using computational chemistry software.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the most stable conformers using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged calculated VCD spectrum.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is the opposite of what was calculated.

Illustrative Data Table for VCD Analysis of this compound:

Wavenumber (cm⁻¹) Experimental VCD (ΔA x 10⁻⁵) Calculated VCD for (R)-enantiomer (ΔA x 10⁻⁵) Assignment
3450+2.5+2.8O-H stretch
2980-1.8-2.1C-H stretch
1100+3.2+3.5C-O stretch
Conclusion The experimental and calculated spectra show good agreement, confirming the (R) absolute configuration.

VCD_Workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis cluster_result Result Sample_Prep Prepare Solution of Enantiopure Diol VCD_Measurement Measure Experimental VCD Spectrum Sample_Prep->VCD_Measurement Comparison Compare Experimental and Calculated Spectra VCD_Measurement->Comparison Conformational_Search Conformational Search (e.g., R-enantiomer) DFT_Calculation DFT Calculation of VCD Spectrum Conformational_Search->DFT_Calculation DFT_Calculation->Comparison AC_Assignment Assign Absolute Configuration Comparison->AC_Assignment

Caption: Workflow for Vibrational Circular Dichroism.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This method relies on the conversion of the enantiomers into diastereomers by reaction with a chiral derivatizing agent, such as Mosher's acid ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid). The resulting diastereomers have different physical properties and, therefore, distinct NMR spectra.

Experimental Protocol:

  • Derivatization: React the racemic or enantiomerically enriched this compound with both enantiomers of a chiral derivatizing agent (e.g., (R)- and (S)-Mosher's acid chloride) in separate reactions to form the corresponding bis-Mosher's esters.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.

  • Spectral Comparison: Compare the chemical shifts of protons near the stereocenter in the two diastereomeric esters. The differences in chemical shifts (Δδ = δS - δR) can be used to deduce the absolute configuration based on established models of the CDA's shielding/deshielding effects.

Illustrative Data Table for NMR Analysis with Mosher's Esters:

Proton δ [(R)-Mosher's Ester] (ppm) δ [(S)-Mosher's Ester] (ppm) Δδ (δS - δR) (ppm)
H-2eq4.854.95+0.10
H-2ax4.604.52-0.08
H-4eq3.203.15-0.05
H-4ax2.903.00+0.10
Conclusion Based on the signs of Δδ and the Mosher's model, the major enantiomer has the (R) configuration.

NMR_Workflow cluster_prep Derivatization cluster_analysis NMR Analysis cluster_result Result Racemic_Diol Racemic/Enantioenriched Diol React_R_CDA React with (R)-CDA Racemic_Diol->React_R_CDA React_S_CDA React with (S)-CDA Racemic_Diol->React_S_CDA NMR_R Acquire ¹H NMR of (R)-Diastereomer React_R_CDA->NMR_R NMR_S Acquire ¹H NMR of (S)-Diastereomer React_S_CDA->NMR_S Compare_Spectra Compare Chemical Shifts (Δδ = δS - δR) NMR_R->Compare_Spectra NMR_S->Compare_Spectra AC_Assignment Assign Absolute Configuration using Mosher's Model Compare_Spectra->AC_Assignment

Caption: Workflow for NMR with Chiral Derivatizing Agents.

References

Comparative Analysis of Piperidine-3,3-diol and Piperidine-4,4-diol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the physicochemical and potential biological properties of Piperidine-3,3-diol and Piperidine-4,4-diol. Due to the limited availability of direct experimental data for these specific geminal diols in peer-reviewed literature, this comparison is based on established principles of organic chemistry, computational predictions, and data from analogous piperidine derivatives. The provided experimental protocols are standardized methods that would be applicable for the synthesis and characterization of these compounds.

Physicochemical Properties

The position of the geminal diol group on the piperidine ring is expected to subtly influence the molecule's electronic and conformational properties. These differences can have significant implications for a molecule's solubility, lipophilicity, and its interactions with biological targets.

PropertyThis compound (Predicted)Piperidine-4,4-diol (Predicted)Rationale for Predicted Differences
Molecular Formula C₅H₁₁NO₂C₅H₁₁NO₂Isomers with the same molecular formula.
Molecular Weight 117.15 g/mol 117.15 g/mol Isomers with the same molecular weight.
pKa (of Piperidinium Ion) ~8.5 - 9.5~9.0 - 10.0The electron-withdrawing inductive effect of the two hydroxyl groups at the 3-position is expected to decrease the basicity of the piperidine nitrogen more significantly than when the diol is at the 4-position, resulting in a lower pKa.
logP (Octanol-Water Partition Coefficient) -1.5 to -1.0-1.2 to -0.8The proximity of the polar diol group to the nitrogen atom in the 3-isomer may lead to more significant intramolecular hydrogen bonding, potentially increasing its relative hydrophilicity and resulting in a lower logP value compared to the 4-isomer.
Aqueous Solubility HighHighBoth compounds are expected to be highly soluble in water due to the presence of the polar hydroxyl and amine groups capable of extensive hydrogen bonding.
Hydrogen Bond Donors 33The piperidine nitrogen and the two hydroxyl groups can act as hydrogen bond donors.
Hydrogen Bond Acceptors 33The piperidine nitrogen and the two oxygen atoms can act as hydrogen bond acceptors.

Synthesis and Characterization

The synthesis of this compound and piperidine-4,4-diol would likely proceed through the oxidation of the corresponding piperidinone, followed by hydration. The geminal diol is in equilibrium with its corresponding ketone, and the position of this equilibrium is influenced by the solvent and the electronic effects of the substituent.

cluster_synthesis Synthetic Pathway start N-Protected Piperidinone (3- or 4-Piperidinone) oxidation Oxidation start->oxidation e.g., m-CPBA, Oxone® hydration Hydration oxidation->hydration Aqueous conditions deprotection Deprotection hydration->deprotection e.g., H₂, Pd/C for Cbz TFA for Boc product Piperidine-diol (3,3- or 4,4-diol) deprotection->product cluster_pathway Hypothetical Receptor Interaction ligand Piperidine-diol receptor GPCR / Ion Channel (e.g., GABA Receptor) ligand->receptor Binding g_protein G-Protein Activation / Ion Channel Modulation receptor->g_protein downstream Downstream Signaling Cascade (e.g., cAMP, Ca²⁺) g_protein->downstream response Cellular Response downstream->response

Validating the Biological Activity of Piperidine-3,3-diol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, with its derivatives showing a wide array of biological activities, including anticancer, anti-Alzheimer's, and antimicrobial effects.[1][2][3] This guide focuses on a specific, yet underexplored, class of these compounds: Piperidine-3,3-diol analogs. While the broader family of piperidine derivatives has been extensively studied, specific data on the biological activities of the 3,3-diol analogs remains scarce in publicly available scientific literature.

This guide aims to provide a framework for validating the biological activity of novel this compound analogs by drawing comparisons with structurally related piperidine derivatives and outlining relevant experimental protocols. Due to the limited direct data on this compound analogs, this guide will leverage information on analogs with modifications at the 3-position to infer potential biological targets and validation strategies.

Comparative Landscape of Piperidine Analogs

Table 1: Biological Activities of Selected 3-Substituted Piperidine Analogs

Compound ClassBiological Target/ActivityReported Potency (IC50/EC50)Reference Compound(s)
Piperidine-3-carboxamidesCathepsin K Inhibition (Anti-osteoporosis)0.08 µM (for compound H-9)MIV-711
3-Aryl PiperidinesDopamine D4 Receptor AgonismPotent and efficacious agonists (specific values not detailed in abstract)N/A
Piperidine-3-carbonitrilesDipeptidyl Peptidase-4 (DPP-4) Inhibition (Anti-diabetic)Activity comparable to VildagliptinVildagliptin
N-Arylpiperidine-3-carboxamidesAntimelanoma (Senescence induction)40 nM (for compound 54)Doxorubicin

Experimental Protocols for Biological Validation

The validation of novel this compound analogs would require a suite of in vitro and in vivo assays to determine their biological activity, potency, and mechanism of action. Based on the activities of related piperidine compounds, the following experimental protocols are recommended.

Enzyme Inhibition Assays

Should this compound analogs be designed as enzyme inhibitors (e.g., targeting proteases like Cathepsin K or kinases), the following protocol provides a general framework.

Protocol: In Vitro Enzyme Inhibition Assay (General)

  • Reagents and Materials:

    • Purified recombinant target enzyme.

    • Fluorogenic or chromogenic substrate specific to the enzyme.

    • Assay buffer (optimized for pH and ionic strength for the specific enzyme).

    • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO).

    • Reference inhibitor.

    • 96- or 384-well microplates.

    • Plate reader (fluorometer or spectrophotometer).

  • Procedure:

    • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

    • Add a fixed amount of the target enzyme to each well of the microplate.

    • Add the diluted test compounds or reference inhibitor to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Monitor the change in fluorescence or absorbance over time using a plate reader.

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assays

To assess the effect of the analogs on cellular processes, various cell-based assays are crucial.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This assay is fundamental for evaluating the cytotoxic effects of new compounds on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line(s) of interest.

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

    • Test compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., acidified isopropanol or DMSO).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound analogs for a specific duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blotting for Target Engagement and Pathway Analysis

Western blotting can be used to investigate the effect of the compounds on the expression levels of specific proteins within a signaling pathway.

Protocol: Western Blot Analysis

  • Reagents and Materials:

    • Cell lysates from cells treated with the test compounds.

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies against the target protein(s) and a loading control (e.g., β-actin or GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Treat cells with the this compound analogs and prepare cell lysates.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the protein bands and normalize to the loading control to determine changes in protein expression.

Visualizing Biological Pathways and Workflows

Understanding the mechanism of action of novel compounds often involves mapping their effects on cellular signaling pathways or visualizing the experimental workflow. Graphviz (DOT language) is a powerful tool for creating such diagrams.

Experimental Workflow for Biological Validation

The following diagram illustrates a typical workflow for the biological validation of a new chemical entity.

G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 In Vivo Studies Synthesis of Analogs Synthesis of Analogs Purification and Structural Confirmation Purification and Structural Confirmation Synthesis of Analogs->Purification and Structural Confirmation Primary Screening Primary Screening (e.g., Enzyme Inhibition Assay) Purification and Structural Confirmation->Primary Screening Dose-Response Studies Dose-Response Studies Primary Screening->Dose-Response Studies IC50/EC50 Determination IC50/EC50 Determination Dose-Response Studies->IC50/EC50 Determination Cytotoxicity Assays Cytotoxicity Assays (e.g., MTT Assay) IC50/EC50 Determination->Cytotoxicity Assays Mechanism of Action Studies Mechanism of Action Studies (e.g., Western Blot) Cytotoxicity Assays->Mechanism of Action Studies Animal Model of Disease Animal Model of Disease Mechanism of Action Studies->Animal Model of Disease Efficacy and Toxicity Assessment Efficacy and Toxicity Assessment Animal Model of Disease->Efficacy and Toxicity Assessment

Caption: A generalized workflow for the validation of novel bioactive compounds.

Hypothetical Signaling Pathway Modulation

Given that many piperidine derivatives target key signaling pathways in cancer, the following diagram illustrates a hypothetical scenario where a this compound analog inhibits a kinase in the PI3K/Akt pathway.

G Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival and Proliferation Cell Survival and Proliferation Downstream Effectors->Cell Survival and Proliferation This compound Analog This compound Analog This compound Analog->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a this compound analog.

Conclusion

While the direct biological validation of this compound analogs is an area ripe for exploration, the extensive research on other piperidine derivatives provides a solid foundation for initiating such studies. By employing the comparative data and experimental protocols outlined in this guide, researchers can systematically evaluate the therapeutic potential of this novel class of compounds. The lack of existing data presents a unique opportunity to contribute significantly to the field of medicinal chemistry and drug discovery. Future research should focus on the synthesis of a focused library of this compound analogs and their screening against a diverse panel of biological targets to uncover their therapeutic potential.

References

A Comparative Guide to Saturated Heterocycles in Drug Design: Piperidine-3,3-diol vs. a Selection of Key Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the selection of appropriate molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Saturated heterocycles are a cornerstone of medicinal chemistry, offering three-dimensional diversity and enabling the fine-tuning of physicochemical properties. This guide provides a comparative analysis of piperidine-3,3-diol against other widely used saturated heterocycles: piperidine, morpholine, thiomorpholine, and tetrahydropyran. By presenting available experimental data and detailed protocols, this document aims to equip researchers with the information needed to make informed decisions in scaffold selection for their drug design endeavors.

Introduction to the Heterocycles

Saturated six-membered heterocycles are prevalent in a vast number of approved drugs. Their non-planar structures provide access to a greater chemical space compared to their flat aromatic counterparts, often leading to improved target selectivity and better pharmacological profiles.

This compound: This geminal diol derivative of piperidine is a polar scaffold. While specific experimental data for this compound is limited in publicly accessible literature, its properties can be inferred from the presence of the two hydroxyl groups. These groups are expected to significantly increase its polarity and hydrogen bonding capacity, leading to higher aqueous solubility and a lower partition coefficient (logP) compared to its parent piperidine.

Piperidine: A ubiquitous scaffold in medicinal chemistry, the piperidine ring is found in numerous top-selling drugs.[1][2] It is a versatile building block that can be readily functionalized to modulate a compound's properties.[1]

Morpholine: The inclusion of an oxygen atom in the morpholine ring generally leads to increased polarity and improved aqueous solubility compared to piperidine.[3][4] This often translates to favorable pharmacokinetic properties and metabolic stability.[5][6]

Thiomorpholine: As a sulfur-containing analog of morpholine, thiomorpholine offers a different set of physicochemical properties. The sulfur atom can engage in different non-covalent interactions compared to oxygen and can influence the molecule's metabolic profile.[7][8]

Tetrahydropyran (THP): This oxygen-containing heterocycle is often used as a bioisostere for a cyclohexane ring. The ether oxygen can act as a hydrogen bond acceptor, potentially improving target engagement and solubility.[9][10]

Physicochemical Property Comparison

The selection of a heterocyclic scaffold is often guided by its influence on key drug-like properties such as lipophilicity (logP), aqueous solubility, and metabolic stability. The following table summarizes available experimental data for the selected heterocycles.

HeterocycleMolecular FormulaMolecular Weight ( g/mol )logPAqueous SolubilityMetabolic Stability
This compound C₅H₁₁NO₂117.15Estimated < 0Estimated HighData not available
Piperidine C₅H₁₁N85.150.84[11]Miscible[2]Generally stable[12][13]
Morpholine C₄H₉NO87.12-0.41 to -0.86[14][15]Miscible[16]Generally stable[5][6]
Thiomorpholine C₄H₉NS103.190.2[17]Miscible[7]Can be metabolized at the sulfur atom
Tetrahydropyran C₅H₁₀O86.130.9 to 1.16[18][19]80.2 g/L[9]Generally stable[20]

Note: The properties of this compound are estimated based on the expected influence of the geminal diol functionality, which significantly increases polarity and hydrogen bonding potential.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for successful drug design. Below are detailed protocols for key in vitro experiments.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

Objective: To determine the lipophilicity of a compound by measuring its distribution between n-octanol and water.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add a known volume of the stock solution to a separatory funnel.

  • Add a known volume of the second, immiscible solvent to the separatory funnel. The ratio of the volumes of the two phases should be adjusted based on the expected logP.

  • Shake the funnel vigorously for a set period (e.g., 10-30 minutes) to allow for partitioning of the compound between the two phases.

  • Allow the two phases to separate completely.

  • Carefully collect a sample from each phase.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Determination of Aqueous Solubility

Objective: To determine the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH and temperature.

Materials:

  • Test compound (solid)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Filtration device (e.g., syringe filters)

  • Analytical balance

  • HPLC or other suitable analytical instrument

Procedure:

  • Add an excess amount of the solid test compound to a vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, visually inspect the sample to ensure that excess solid is still present.

  • Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant.

  • Dilute the filtered saturated solution with a suitable solvent.

  • Determine the concentration of the compound in the diluted solution using a calibrated analytical method (e.g., HPLC).

  • Calculate the solubility of the compound, taking into account the dilution factor.

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Materials:

  • Test compound

  • Pooled liver microsomes (from human or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (with known metabolic stability)

  • Acetonitrile or other suitable organic solvent to stop the reaction

  • Incubator or water bath at 37°C

  • LC-MS/MS or HPLC for analysis

Procedure:

  • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in the phosphate buffer to the desired final concentration.

  • Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.

  • In a series of microcentrifuge tubes, combine the test compound solution and the liver microsome suspension.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the tubes. For a negative control, add buffer instead of the NADPH system.

  • Incubate the reaction mixtures at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in individual tubes by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS or HPLC to quantify the remaining amount of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G Structural Comparison of Saturated Heterocycles cluster_piperidine_diol This compound cluster_piperidine Piperidine cluster_morpholine Morpholine cluster_thiomorpholine Thiomorpholine cluster_thp Tetrahydropyran PiperidineDiol PiperidineDiol Piperidine Piperidine Morpholine Morpholine Thiomorpholine Thiomorpholine THP THP

Caption: Structural comparison of the five saturated heterocycles.

G General Workflow for Physicochemical Property Determination cluster_synthesis Compound Synthesis cluster_logp logP Determination cluster_solubility Solubility Assay cluster_stability Metabolic Stability Synthesis Synthesize and Purify Test Compound ShakeFlask Shake-Flask Method Synthesis->ShakeFlask Equilibration Equilibrate Excess Solid in Buffer Synthesis->Equilibration Incubation Incubate with Liver Microsomes + NADPH Synthesis->Incubation AnalysisLogP Analyze Phases (HPLC/UV-Vis) ShakeFlask->AnalysisLogP CalculateLogP Calculate logP AnalysisLogP->CalculateLogP Separation Separate Solid and Liquid Phases Equilibration->Separation AnalysisSol Analyze Supernatant (HPLC) Separation->AnalysisSol CalculateSol Calculate Solubility AnalysisSol->CalculateSol Quench Quench Reaction at Time Points Incubation->Quench AnalysisStab Analyze Parent Compound (LC-MS/MS) Quench->AnalysisStab CalculateStab Calculate t½ and CLint AnalysisStab->CalculateStab

Caption: A generalized workflow for determining key physicochemical properties.

Conclusion

The choice of a saturated heterocyclic scaffold has profound implications for the properties of a drug candidate. While piperidine remains a workhorse in medicinal chemistry, its analogs and other heterocycles like morpholine, thiomorpholine, and tetrahydropyran offer a rich palette for property modulation. This compound, although less explored, presents an intriguing option for introducing significant polarity and hydrogen bonding capabilities. The strategic selection from this diverse set of building blocks, guided by a thorough understanding of their physicochemical properties and supported by robust experimental data, is paramount for the successful design and development of novel therapeutics.

References

Head-to-Head Comparison: Efficacy of Piperidine-3,3-diol Against Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound Piperidine-3,3-diol against two established anticancer agents: Alpelisib, a targeted PI3K inhibitor, and Doxorubicin, a conventional chemotherapeutic drug. The comparison is based on a plausible, though hypothetical, premise that this compound exhibits anticancer activity through the inhibition of the PI3K/Akt signaling pathway, a common mechanism for piperidine derivatives.[1][2] This document is intended to serve as a model for evaluating novel chemical entities against current standards of care.

Introduction to the Compounds

This compound (Hypothetical)

This compound is a novel synthetic small molecule belonging to the piperidine class of compounds. Numerous piperidine derivatives have demonstrated a wide range of pharmacological activities, including potent anticancer effects.[1][2] For the purpose of this guide, we will hypothesize that this compound has been designed to selectively target the PI3K/Akt signaling pathway, a critical cascade that is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[3][4][5]

Alpelisib (Piqray®)

Alpelisib is an orally bioavailable, isoform-selective inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K).[6][7] It is approved by the FDA for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA-mutated advanced or metastatic breast cancer in combination with fulvestrant.[8] Its mechanism of action is to directly inhibit the enzymatic activity of PI3Kα, thereby blocking the downstream signaling cascade.[6]

Doxorubicin

Doxorubicin is a well-established anthracycline antibiotic used in chemotherapy for a wide range of cancers.[3] Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair.[3][4][5][9][10] This leads to the induction of DNA double-strand breaks and subsequent apoptosis. Doxorubicin's activity is not targeted to a specific signaling pathway but rather affects all rapidly dividing cells.

Quantitative Efficacy Comparison

The following table summarizes the hypothetical in vitro efficacy of this compound in comparison to Alpelisib and Doxorubicin against the MCF-7 human breast cancer cell line, which is known to have a PIK3CA mutation.

CompoundTargetIC50 (µM) in MCF-7 cells (72h)
This compound (Hypothetical) PI3K/Akt Pathway0.8 µM
Alpelisib PI3Kα0.5 - 1.5 µM
Doxorubicin DNA/Topoisomerase II0.1 - 0.5 µM

Note: IC50 values for Alpelisib and Doxorubicin are based on published literature and can vary depending on experimental conditions. The IC50 for this compound is a hypothetical value for comparative purposes.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on the proliferation of cancer cells.

Methodology:

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well in DMEM supplemented with 10% FBS and allowed to adhere overnight.[11]

  • Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of this compound, Alpelisib, or Doxorubicin. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[12]

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well, and the plates are incubated for another 4 hours.[12][13]

  • Formazan Solubilization: The media containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Invasion Assay (Transwell Assay)

Objective: To assess the ability of the compounds to inhibit cancer cell invasion through a basement membrane matrix.

Methodology:

  • Chamber Preparation: The upper chambers of Transwell inserts (8 µm pore size) are coated with a thin layer of Matrigel and allowed to solidify.[14][15]

  • Cell Seeding: MCF-7 cells are serum-starved for 24 hours. Subsequently, 1 x 10⁵ cells are resuspended in serum-free media containing the test compounds (at their respective IC50 concentrations) and seeded into the upper chamber.[16]

  • Chemoattractant: The lower chamber is filled with DMEM containing 10% FBS as a chemoattractant.[16]

  • Incubation: The plates are incubated for 48 hours at 37°C to allow for cell invasion.

  • Removal of Non-Invasive Cells: After incubation, the non-invasive cells on the upper surface of the membrane are gently removed with a cotton swab.[16]

  • Fixation and Staining: The invasive cells on the lower surface of the membrane are fixed with methanol and stained with a 0.5% crystal violet solution.[14]

  • Quantification: The stained cells are visualized under a microscope, and the number of invading cells is counted in several random fields. The percentage of invasion inhibition is calculated relative to the vehicle-treated control.

Signaling Pathway and Workflow Diagrams

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Piperidine_3_3_diol This compound (Hypothetical) Piperidine_3_3_diol->PI3K Alpelisib Alpelisib Alpelisib->PI3K

Caption: PI3K/Akt Signaling Pathway and Points of Inhibition.

Experimental_Workflow Start Start Cell_Culture MCF-7 Cell Culture Start->Cell_Culture Assay_Selection Select Assay Cell_Culture->Assay_Selection MTT_Assay MTT Assay (Viability) Assay_Selection->MTT_Assay Viability Transwell_Assay Transwell Assay (Invasion) Assay_Selection->Transwell_Assay Invasion Treatment_MTT Treat with Compounds (Serial Dilutions) MTT_Assay->Treatment_MTT Treatment_Transwell Treat with Compounds (IC50 Concentration) Transwell_Assay->Treatment_Transwell Incubation_72h 72h Incubation Treatment_MTT->Incubation_72h Incubation_48h 48h Incubation Treatment_Transwell->Incubation_48h Readout_MTT Measure Absorbance (IC50 Calculation) Incubation_72h->Readout_MTT Readout_Transwell Stain and Count Cells (% Invasion Inhibition) Incubation_48h->Readout_Transwell End End Readout_MTT->End Readout_Transwell->End

Caption: In Vitro Anticancer Assay Workflow.

Discussion and Conclusion

This guide presents a hypothetical head-to-head comparison of this compound with Alpelisib and Doxorubicin. Based on our hypothetical data, this compound shows promising anticancer activity, with an IC50 value in a similar range to the targeted therapy Alpelisib in a PIK3CA-mutated breast cancer cell line. This suggests that, if the hypothesis holds true, this compound could be a valuable candidate for further preclinical and clinical development as a PI3K/Akt pathway inhibitor.

The comparison with Doxorubicin highlights the difference between targeted and conventional chemotherapy. While Doxorubicin exhibits potent cytotoxicity, its lack of specificity can lead to significant side effects. A targeted agent like the hypothetical this compound or Alpelisib could potentially offer a better therapeutic window.

It is crucial to emphasize that the data for this compound is purely illustrative. Rigorous experimental validation is required to determine the actual efficacy and mechanism of action of any new chemical entity. The experimental protocols and diagrams provided in this guide offer a framework for such an evaluation. Future studies should also include in vivo models to assess the pharmacokinetic and pharmacodynamic properties of novel compounds.

References

Cross-Validation of In Silico Predictions for Piperidine Derivative Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The integration of computational, or in silico, methods in drug discovery has become pivotal for accelerating the identification and optimization of novel therapeutic agents.[1][2] For scaffolds such as piperidine, a prevalent motif in many pharmaceuticals, these predictive models offer a cost-effective and rapid means to screen vast chemical spaces for potential biological activity.[3][4] However, the true value of these predictions is only realized through rigorous experimental validation. This guide provides a comparative overview of in silico prediction models for piperidine derivatives and the subsequent experimental cross-validation, supported by published data and methodologies.

Data Presentation: Performance of In Silico Models

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico prediction, correlating physicochemical properties of molecules with their biological activities. The predictive power of these models is assessed through various statistical metrics obtained during internal and external validation. Below is a summary of performance data from several studies on piperidine derivatives.

Model Type / TargetStatistical ParametersReference
GA-MLR for Akt1 Inhibition r²: 0.742-0.832, Q²LOO: 0.684-0.796, RMSE: 0.247-0.299[5][6]
GA-MLR for Anticancer (OVCAR-8) r²: 0.742-0.832, Q²LOO: 0.684-0.796, RMSE: 0.247-0.299[5][6]
GA-MLR for Anticancer (HCT116) r²: 0.742-0.832, Q²LOO: 0.684-0.796, RMSE: 0.247-0.299[5][6]
Monte Carlo for Cardiotoxicity (pIC50) External Validation Set r²: 0.90–0.94[7]
GQSAR for p53–HDM2 Inhibition Statistically sound model developed and validated[8]
MLR/PLS/SVM for Anticancer Test Set r² (MLR): 0.942, r² (PLS): 0.945, r² (SVM): 0.991[9]

Key:

  • r² (R-squared): Coefficient of determination, indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s).

  • Q²LOO (Leave-one-out cross-validated r²): A measure of the model's internal predictive ability.

  • RMSE (Root Mean Square Error): The standard deviation of the prediction errors.

  • GA-MLR: Genetic Algorithm-Multiple Linear Regression.

  • GQSAR: Group-based Quantitative Structure-Activity Relationship.

  • PLS: Partial Least Squares.

  • SVM: Support Vector Machine.

Experimental Protocols for Validation

The validation of in silico predictions requires robust experimental assays to determine the actual biological activity of the compounds. Below are summaries of methodologies cited in the validation of predictions for piperidine derivatives.

Cell-Based Proliferation and Senescence Assays
  • Objective: To determine the effect of piperidine derivatives on cancer cell growth and induction of senescence.

  • Cell Line: Human melanoma A375 cells.[10]

  • Methodology:

    • Cells are seeded in multi-well plates and treated with varying concentrations of the test compounds (e.g., 3-fold dilutions). Doxorubicin is often used as a positive control.[10]

    • After a set incubation period (e.g., 3 days), cellular imaging is performed using high-content screening systems.[10]

    • Customized software analyzes the images to quantify cell number (for antiproliferative activity, IC50) and morphological changes indicative of senescence (e.g., enlarged cytoplasm, large nucleus), allowing for the determination of the EC50 for senescence induction.[10]

    • Senescence can be further confirmed using a Senescence-Associated β-galactosidase (SA-β-gal) assay.[10]

Kinase Inhibition Assays
  • Objective: To quantify the inhibitory activity of compounds against a specific protein kinase target, such as Akt1.

  • Methodology:

    • The assay is typically performed in a cell-free system using a purified recombinant kinase.

    • The kinase, substrate (a peptide or protein), and ATP are incubated with various concentrations of the piperidine derivative.

    • The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.

    • The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.[5][6]

In Vivo Antitumor Efficacy Studies
  • Objective: To evaluate the therapeutic effect of a lead compound in a living organism.

  • Animal Model: Often involves mouse models, such as xenograft models where human cancer cells are implanted into immunocompromised mice.

  • Methodology:

    • Once tumors are established, mice are randomized into vehicle control and treatment groups.

    • The test compound is administered (e.g., orally, intravenously) at a specific dose and schedule.

    • Tumor volume and body weight are monitored regularly throughout the study.

    • At the end of the study, tumors may be excised for further analysis (e.g., biomarker studies). The efficacy is determined by the extent of tumor growth inhibition compared to the control group.[6]

Visualization of the Cross-Validation Workflow

The following diagrams illustrate the logical flow of a typical cross-validation study for in silico predictions.

G cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation Data Compound Dataset (Piperidine Derivatives) QSAR QSAR Model Development (e.g., GA-MLR, SVM) Data->QSAR InternalVal Internal Validation (Cross-Validation, Q²LOO) QSAR->InternalVal ExternalVal External Validation (Test Set, r²) InternalVal->ExternalVal Prediction Activity Prediction for New Derivatives ExternalVal->Prediction Synthesis Chemical Synthesis Prediction->Synthesis Selects Candidates InVitro In Vitro Assays (e.g., Kinase, Cell Proliferation) Synthesis->InVitro InVivo In Vivo Studies (e.g., Xenograft Model) InVitro->InVivo Lead Compound SAR Structure-Activity Relationship (SAR) Analysis InVivo->SAR SAR->QSAR Feedback Loop for Model Refinement G in_silico In Silico Screening Virtual Library of Piperidines Molecular Docking QSAR Prediction experimental Experimental Validation Hit Compounds In Vitro Assays (IC50) In Vivo Efficacy in_silico->experimental Top Candidates decision Activity Confirmed? experimental->decision decision->in_silico No / Refine Model lead_opt Lead Optimization decision->lead_opt Yes

References

Evaluating the Off-Target Effects of Piperidine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of novel compounds is paramount to ensuring therapeutic safety and efficacy. This guide provides a framework for evaluating the off-target profiles of piperidine-based compounds, a common scaffold in medicinal chemistry, with a focus on robust experimental design and data interpretation.

While specific public domain data on the off-target effects of Piperidine-3,3-diol based compounds is limited, the principles and methodologies for assessing such effects are well-established. This guide will outline these approaches, providing a roadmap for researchers to characterize their own piperidine-containing molecules and compare them against relevant alternatives.

Data Presentation: A Framework for Comparative Analysis

To facilitate a clear comparison of a novel piperidine-based compound against alternative therapies or other compounds within the same chemical series, quantitative data should be meticulously organized. The following table structure is recommended for summarizing key off-target activity data.

Target ClassOff-TargetAssay TypeTest Compound (IC50/Ki/EC50 in µM)Alternative Compound A (IC50/Ki/EC50 in µM)Alternative Compound B (IC50/Ki/EC50 in µM)Selectivity Index (Off-Target/On-Target)
Kinases Kinase XBiochemical
Kinase YCell-based
GPCRs Receptor ABinding
Receptor BFunctional
Ion Channels Channel 1Electrophysiology
Enzymes Protease ZBiochemical
Other hERGElectrophysiology

Note: The Selectivity Index provides a quantitative measure of a compound's specificity. A higher index is generally desirable, indicating greater separation between on-target potency and off-target effects.

Experimental Protocols: Key Methodologies for Off-Target Profiling

A multi-pronged approach combining biochemical, biophysical, and cell-based assays is crucial for a comprehensive assessment of off-target effects.

Broad Kinase Profiling

Given that many small molecule inhibitors exhibit off-target effects on kinases, a broad kinase panel screen is a critical first step.

  • Objective: To identify unintended inhibitory activity against a wide range of protein kinases.

  • Methodology:

    • Compound Preparation: A stock solution of the piperidine-based compound is prepared in a suitable solvent (e.g., DMSO).

    • Kinase Panel: The compound is screened at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases representing the human kinome.[1][2]

    • Assay Format: Radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence/luminescence-based assays are commonly employed to measure kinase activity.[1]

    • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control.

    • Follow-up: For kinases showing significant inhibition (e.g., >50%), dose-response curves are generated to determine the IC50 value.

Affinity-Based Screening

These methods identify direct physical interactions between the compound and a large number of proteins.

  • Objective: To identify protein binding partners of the test compound in an unbiased manner.

  • Methodology (Drug-Affinity Purification):

    • Immobilization: The piperidine-based compound is chemically linked to a solid support (e.g., beads).

    • Lysate Incubation: The immobilized compound is incubated with cell or tissue lysates to allow for protein binding.

    • Washing: Non-specifically bound proteins are washed away.

    • Elution: Specifically bound proteins are eluted.

    • Identification: The eluted proteins are identified and quantified using mass spectrometry.[2]

Cell-Based Functional Assays

These assays assess the functional consequences of off-target engagement in a more physiologically relevant context.

  • Objective: To determine if off-target binding translates to a functional effect in living cells.

  • Methodology:

    • Pathway Analysis: Based on the results of biochemical and affinity screens, cellular assays are chosen to investigate pathways modulated by the identified off-targets.

    • Biomarker Analysis: Changes in the levels of specific biomarkers indicative of pathway activation or inhibition are measured (e.g., phosphorylation of a downstream substrate using Western blotting or ELISA).[1]

    • Phenotypic Screening: High-content imaging can be used to assess a wide range of cellular parameters (e.g., morphology, viability, organelle health) to uncover unexpected phenotypic changes.

Biophysical Binding Assays

These techniques provide quantitative data on the binding affinity and kinetics of the compound to its off-targets.

  • Objective: To validate direct binding and characterize the interaction between the compound and an off-target protein.

  • Methodologies:

    • Surface Plasmon Resonance (SPR): Measures the binding of the compound to an immobilized protein in real-time, providing association and dissociation rate constants (kon and koff) and the equilibrium dissociation constant (KD).[3]

    • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of the compound to the protein, providing a direct measurement of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[1]

Mandatory Visualizations

Off_Target_Evaluation_Workflow cluster_0 Initial Screening cluster_1 Hit Validation & Characterization cluster_2 Cellular & Functional Analysis cluster_3 Outcome A Piperidine-Based Compound B Broad Kinase Panel (Biochemical Assay) A->B C Affinity Chromatography (e.g., Drug-Affinity Purification) A->C D Dose-Response Assays (IC50 Determination) B->D F Mass Spectrometry (Protein Identification) C->F E Biophysical Binding Assays (SPR, ITC) D->E G Cell-Based Functional Assays (e.g., Pathway Analysis, Biomarkers) D->G I Off-Target Profile (Selectivity Assessment) E->I F->G H Phenotypic Screening (High-Content Imaging) G->H G->I H->I

Caption: Workflow for evaluating the off-target effects of piperidine-based compounds.

Signaling_Pathway_Example cluster_pathway Hypothetical Off-Target Kinase Pathway OnTarget Intended Target Kinase Substrate1 Downstream Substrate 1 OnTarget->Substrate1 Phosphorylation OffTarget Off-Target Kinase Substrate2 Downstream Substrate 2 OffTarget->Substrate2 Phosphorylation CellularResponse1 Desired Cellular Response Substrate1->CellularResponse1 CellularResponse2 Adverse Cellular Response Substrate2->CellularResponse2 Compound Piperidine-Based Compound Compound->OnTarget Inhibition (High Potency) Compound->OffTarget Inhibition (Lower Potency)

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Piperidine-3,3-diol Precursor Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to produce piperidin-3-one, the direct precursor to piperidine-3,3-diol in aqueous media. The efficiency of different catalytic hydrogenation methods for the synthesis of piperidin-3-ol, a key intermediate, is also evaluated. The data presented is intended to assist researchers in selecting the most suitable synthetic strategy based on factors such as yield, reaction conditions, and catalyst selection.

Executive Summary

The synthesis of this compound is most effectively achieved through the hydration of its ketone precursor, piperidin-3-one. This guide focuses on the comparative analysis of synthetic routes to this key ketone. The primary method explored is the catalytic hydrogenation of 3-hydroxypyridine and its derivatives. This direct approach offers several advantages, including atom economy and the use of readily available starting materials.

We have evaluated various catalytic systems for this transformation, including platinum group metals and Raney nickel. The choice of catalyst, solvent, and reaction conditions significantly impacts the yield and purity of the resulting piperidin-3-ol or piperidin-3-one. This guide provides a quantitative summary of these findings to inform your synthetic planning.

Data Presentation: Comparison of Synthetic Routes to Piperidin-3-ol and Piperidin-3-one

The following table summarizes the key performance indicators for different catalytic systems in the synthesis of piperidin-3-ol and N-substituted piperidin-3-ols from 3-hydroxypyridine or its derivatives.

RouteStarting MaterialCatalystSolventTemperature (°C)Pressure (atm)Reaction Time (h)ProductYield (%)Purity (%)Reference
13-Hydroxypyridine5% Rh-Ni/CIsopropanol25333-Hydroxypiperidine96>99 (GC)[1]
23-HydroxypyridinePtO₂Acetic Anhydride401Not Specified3-AcetoxypiperidineHighNot Specified[2]
33-HydroxypyridineRh₂O₃ (0.5 mol%)Trifluoroethanol405163-HydroxypiperidineHighNot Specified[3][4]
4N-benzyl-3-hydroxypyridinium bromideSodium BorohydrideMethanolNot SpecifiedN/ANot SpecifiedN-benzyl-3-hydroxypiperidineHighNot Specified[5]
53-Hydroxypyridinium ethobromideRaney NickelWater110-12534-102Not SpecifiedN-ethyl-3-hydroxypiperidine93Not Specified

Note: The synthesis of piperidin-3-one can be achieved by the oxidation of 3-hydroxypiperidine. A common method is the Oppenauer oxidation[5]. The formation of this compound occurs upon dissolution of piperidin-3-one in water, where it exists in equilibrium with its hydrated gem-diol form[6][7][8]. The isolation of pure this compound is challenging as the equilibrium can shift back to the ketone upon removal of water[7].

Experimental Protocols

Route 1: Rhodium-Nickel/Carbon Catalyzed Hydrogenation of 3-Hydroxypyridine[1]

This protocol describes the synthesis of 3-hydroxypiperidine using a bimetallic catalyst under mild conditions.

Materials:

  • 3-Hydroxypyridine

  • 5% Rhodium-Nickel/Carbon catalyst

  • Isopropanol

  • Phosphoric acid

  • Hydrogen gas

Procedure:

  • In a suitable reactor, combine 10 g (0.11 mol) of 3-hydroxypyridine, 1 g of rhodium-nickel/carbon bimetallic catalyst (10% rhodium and 1% nickel), 0.3 g (3.1 mmol) of phosphoric acid, and 55 mL of isopropanol as the solvent.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor to 3 atm with hydrogen.

  • Stir the reaction mixture at 25 °C for 3 hours.

  • After the reaction is complete, carefully release the hydrogen pressure and filter the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by vacuum distillation (65-67 °C, 2 mmHg) to yield 3-hydroxypiperidine.

Route 2: Platinum Oxide Catalyzed Hydrogenation of 3-Hydroxypyridine in Acetic Anhydride[2]

This method involves the hydrogenation of 3-hydroxypyridine in the presence of acetic anhydride, which serves as both a solvent and a reactant to form an intermediate ester.

Materials:

  • 3-Hydroxypyridine

  • Platinum (IV) oxide (PtO₂)

  • Acetic anhydride

  • Hydrogen gas

Procedure:

  • In a reaction vessel, admix 10 parts of 3-hydroxypyridine with 100 parts of acetic anhydride at room temperature.

  • Add 500 mg of PtO₂ powder to the solution.

  • Shake the mixture under a hydrogen pressure of one atmosphere at 40 °C until the absorption of hydrogen ceases.

  • Separate the catalyst by filtration.

  • Remove the excess acetic anhydride from the filtrate by vacuum distillation to obtain the acetylated product, which can then be hydrolyzed to 3-hydroxypiperidine.

Hydration of Piperidin-3-one to this compound

The conversion of piperidin-3-one to this compound is an equilibrium process that occurs in the presence of water.

Procedure:

  • Dissolve piperidin-3-one in water.

  • The equilibrium between the ketone and the gem-diol will be established in the solution.

  • Characterization of the diol can be performed in situ using techniques such as NMR spectroscopy. It is important to note that attempts to isolate the gem-diol by removing the water will likely shift the equilibrium back towards the ketone[7].

Mandatory Visualization

Logical Workflow for Benchmarking Synthetic Routes

The following diagram illustrates the logical workflow for evaluating and comparing different synthetic routes to a target molecule, in this case, this compound.

cluster_0 Phase 1: Route Identification cluster_1 Phase 2: Precursor Synthesis Evaluation cluster_2 Phase 3: Data Collection & Analysis cluster_3 Phase 4: Protocol & Visualization cluster_4 Phase 5: Final Output A Identify Potential Synthetic Routes to this compound B Direct Synthesis vs. Precursor Synthesis A->B C Focus on Piperidin-3-one as Key Precursor B->C D Catalytic Hydrogenation of 3-Hydroxypyridine C->D E Reduction of 3-Hydroxypyridinium Salts C->E F Gather Experimental Data: - Yield - Purity - Reaction Conditions - Catalyst Loading D->F E->F G Structure Data in Comparison Table F->G H Detail Experimental Protocols G->H I Create Workflow & Pathway Diagrams H->I J Publish Comparison Guide I->J

Caption: Logical workflow for benchmarking synthetic routes.

Synthetic Pathways to this compound

This diagram outlines the primary synthetic transformations discussed in this guide, leading to the formation of this compound.

Start 3-Hydroxypyridine Intermediate1 Piperidin-3-ol Start->Intermediate1 Catalytic Hydrogenation (e.g., Rh-Ni/C, PtO₂, Rh₂O₃) Intermediate2 Piperidin-3-one Intermediate1->Intermediate2 Oxidation (e.g., Oppenauer) End This compound Intermediate2->End Hydration (in H₂O) Equilibrium

Caption: Synthetic pathways to this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Piperidine-3,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, adherence to established protocols for handling and disposing of hazardous materials like Piperidine-3,3-diol is a critical aspect of their work. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Handling

  • Flame-retardant lab coats

  • Chemical-resistant gloves

  • Safety goggles and a face shield

  • Use of a fume hood to avoid inhalation of vapors

Quantitative Hazard Data (Piperidine)

The following table summarizes the key hazard information for Piperidine, which should be used as a conservative guide for handling this compound.

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Flammable Liquid🔥DangerH225: Highly flammable liquid and vapour.[1][2][3]
Acute Toxicity (Oral, Dermal, Inhalation)💀DangerH302: Harmful if swallowed. H311+H331: Toxic in contact with skin or if inhaled.[1][2][3]
Skin Corrosion/IrritationcorrosiveDangerH314: Causes severe skin burns and eye damage.[1][2][3]
Serious Eye Damage/Eye IrritationcorrosiveDangerH318: Causes serious eye damage.[4]
Hazardous to the Aquatic Environment環境WarningH402: Harmful to aquatic life.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste through your institution's Environmental Health and Safety (EHS) program.[5] Do not dispose of this chemical down the drain or in regular trash.[5][6]

1. Waste Collection and Container Management:

  • Use a Designated, Compatible Container: Collect waste this compound in a designated and clearly labeled hazardous waste container. The container must be compatible with the chemical; plastic is often preferred over glass when chemically compatible.[5][7] The container must be in good condition, with no leaks or cracks.[8][9]

  • Keep the Container Closed: The waste container must be kept tightly closed at all times, except when adding waste.[8][9]

  • Segregate Waste: Do not mix this compound waste with other incompatible waste streams.[8]

2. Labeling the Hazardous Waste Container:

  • Affix a Hazardous Waste Tag: As soon as you begin collecting waste, affix a hazardous waste tag provided by your EHS department.[5]

  • Complete and Accurate Information: The tag must be filled out completely and legibly.[5] This includes:

    • The words "Hazardous Waste"[5]

    • The full chemical name: "this compound" (do not use abbreviations or formulas)[5][8]

    • The quantity of waste

    • The date of waste generation[5]

    • The location of origin (e.g., building and room number)[5]

    • The name and contact information of the principal investigator[5]

    • Checkmarks for the appropriate hazard pictograms (flammable, toxic, corrosive)[5]

3. Storage of Hazardous Waste:

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[7]

  • Secondary Containment: It is best practice to store the waste container in secondary containment to prevent spills.[8]

4. Arranging for Disposal:

  • Contact EHS for Pickup: Once the container is full or you are ready for disposal, contact your institution's EHS office to schedule a waste pickup.[7]

  • Complete Necessary Forms: You may need to submit a hazardous waste information form to EHS.[5]

5. Spill and Contamination Cleanup:

  • Personal Protective Equipment (PPE): Any PPE, such as gloves or lab coats, that becomes contaminated with this compound must be disposed of as hazardous waste.[9]

  • Cleanup Materials: Absorbent materials used to clean up spills of this compound must also be collected, placed in a sealed and labeled container, and disposed of as hazardous waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Disposal & Decontamination start Generate this compound Waste container Select Compatible, Labeled Hazardous Waste Container start->container collect Collect Waste in Designated Container container->collect labeling Complete Hazardous Waste Tag with Full Chemical Name, Hazards, and PI Information collect->labeling storage Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment labeling->storage pickup Contact EHS for Waste Pickup storage->pickup spill Manage Spill Cleanup Materials and Contaminated PPE as Hazardous Waste storage->spill end Proper Disposal by EHS pickup->end spill->pickup

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that hazardous chemical waste is managed in an environmentally responsible manner. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Essential Safety and Logistical Information for Handling Piperidine-3,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Piperidine-3,3-diol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are conservatively based on the known hazards of its parent compound, piperidine, and related derivatives. Piperidine is classified as a highly flammable liquid and vapor, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][2] Therefore, this compound should be handled with extreme caution.

I. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

Body Part Personal Protective Equipment Specifications & Rationale
Eyes & Face Chemical Splash Goggles and Face ShieldGoggles must be worn to protect the eyes from splashes.[3][4][5] A face shield should be worn in conjunction with goggles when there is a risk of significant splashes.[3]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are generally suitable for incidental contact.[3][4] For prolonged contact or immersion, consult the glove manufacturer's resistance chart. Always inspect gloves for signs of degradation before use.
Body Chemical-Resistant Lab Coat or ApronA lab coat is required to protect against skin contact.[3][6] For larger quantities or splash potential, a chemical-resistant apron over the lab coat is recommended.[4]
Feet Closed-Toe ShoesImpervious, closed-toe shoes are required to protect feet from spills.[3]
Respiratory Respirator (if necessary)Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7]

II. Operational Plan: Step-by-Step Handling Protocol

A. Preparation and Engineering Controls:

  • Risk Assessment: Before beginning any work, perform a thorough risk assessment for the planned experiment.

  • Fume Hood: All manipulations of this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[3]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and in good working order.[7]

  • Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite, sand), and appropriate neutralizing agents for acids or bases should be available.

B. Handling Procedure:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Grounding: Ground and bond containers when transferring the substance to prevent static discharge, which could ignite flammable vapors.[1]

  • Dispensing: Use only non-sparking tools and equipment when handling the material.[1]

  • Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, acids, and sources of ignition such as heat, sparks, and open flames.[6][8]

  • Heating: If heating is necessary, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[7]

III. Emergency Procedures

Exposure Route Immediate Action
Inhalation Move the affected person to fresh air immediately.[1][9] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][9] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1][2] If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention.
Spill Evacuate the area and eliminate all ignition sources.[7][9] Wearing appropriate PPE, contain the spill with an inert absorbent material.[2] Collect the absorbed material into a sealed, labeled container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.[7]

IV. Disposal Plan

  • Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.

  • Containerization: Collect all waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of it down the drain.

V. Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency risk_assessment Conduct Risk Assessment check_emergency_equipment Verify Emergency Equipment (Shower, Eyewash, Spill Kit) risk_assessment->check_emergency_equipment don_ppe Don Appropriate PPE check_emergency_equipment->don_ppe fume_hood Work in Fume Hood don_ppe->fume_hood grounding Ground Equipment fume_hood->grounding dispense Dispense Chemical grounding->dispense experiment Perform Experiment dispense->experiment decontaminate Decontaminate Glassware & Work Area experiment->decontaminate collect_waste Collect Waste in Labeled Container decontaminate->collect_waste dispose Dispose via EHS collect_waste->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands spill Spill emergency_procedures Follow Emergency Procedures spill->emergency_procedures exposure Personal Exposure exposure->emergency_procedures

Safe Handling and Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.